Technical Documentation Center

2-(Piperidin-4-ylmethoxy)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Piperidin-4-ylmethoxy)pyridine
  • CAS: 76645-75-5

Core Science & Biosynthesis

Foundational

CAS registry number and molecular weight for 2-(Piperidin-4-ylmethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Piperidin-4-ylmethoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Piperidin-4-ylmethoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, analytical validation, and potential applications, offering field-proven insights for its use in a research and development setting.

Core Compound Identity and Properties

2-(Piperidin-4-ylmethoxy)pyridine is a bifunctional molecule featuring a pyridine ring linked via a methoxy bridge to a piperidine scaffold. This structure is of significant interest in drug design due to the prevalence of both pyridine and piperidine moieties in a wide range of pharmaceuticals. The piperidine ring provides a basic nitrogen center, which can be crucial for target engagement and modulating physicochemical properties, while the pyridine offers a key aromatic system for various molecular interactions.

Chemical Structure and Physicochemical Data

The core structure of 2-(Piperidin-4-ylmethoxy)pyridine consists of a piperidin-4-ylmethanol core where the alcohol is etherified with 2-hydroxypyridine. The compound is most commonly handled in its free base form or as a hydrochloride salt to improve solubility and stability.

Table 1: Physicochemical Properties of 2-(Piperidin-4-ylmethoxy)pyridine and its Dihydrochloride Salt

Property2-(Piperidin-4-ylmethoxy)pyridine (Free Base)2-(Piperidin-4-ylmethoxy)pyridine dihydrochloride
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₈Cl₂N₂O
Molecular Weight 192.26 g/mol 265.17 g/mol [1]
CAS Registry Number Not definitively available in public databases1354953-85-7[1]
Appearance Predicted: Colorless to pale yellow oil or solidWhite to off-white solid
Solubility Soluble in methanol, ethanol, DMSOSoluble in water, methanol

Synthesis and Purification

The synthesis of 2-(Piperidin-4-ylmethoxy)pyridine can be achieved through several established synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the coupling of a suitable pyridine electrophile with a piperidine-containing nucleophile. To ensure the integrity of the final compound, the piperidine nitrogen is typically protected during the synthesis and deprotected in the final step.

General Synthesis Workflow

A logical and field-proven synthetic approach is outlined below. This multi-step process ensures high purity and yield of the target compound.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Etherification (Williamson) cluster_2 Step 3: Deprotection Boc_Anhydride Boc-Anhydride Protected_Piperidine N-Boc-piperidin-4-ylmethanol Boc_Anhydride->Protected_Piperidine Piperidinemethanol Piperidin-4-ylmethanol Piperidinemethanol->Protected_Piperidine Base (e.g., TEA) Ether_Formation Protected Precursor Protected_Piperidine->Ether_Formation Base (e.g., NaH) Protected_Piperidine->Ether_Formation 2_Halopyridine 2-Halopyridine (e.g., 2-chloropyridine) 2_Halopyridine->Ether_Formation Final_Compound 2-(Piperidin-4-ylmethoxy)pyridine Ether_Formation->Final_Compound Acidolysis Ether_Formation->Final_Compound Acid Strong Acid (e.g., HCl in Dioxane)

Caption: General workflow for the synthesis of 2-(Piperidin-4-ylmethoxy)pyridine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-piperidin-4-ylmethanol)

  • To a stirred solution of piperidin-4-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected alcohol.

Step 2: Synthesis of tert-butyl 4-((pyridin-2-yloxy)methyl)piperidine-1-carboxylate

  • To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of N-Boc-piperidin-4-ylmethanol (1.2 eq) in THF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 2-chloropyridine (1.0 eq) in THF.

  • Heat the reaction mixture to reflux and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and quench carefully with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 3: Synthesis of 2-(Piperidin-4-ylmethoxy)pyridine

  • Dissolve the protected precursor from Step 2 in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the dihydrochloride salt.

  • To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH), and extract with an organic solvent like dichloromethane.

  • Dry the organic layer and concentrate to yield the final product.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized 2-(Piperidin-4-ylmethoxy)pyridine, a battery of analytical techniques should be employed. This self-validating system of protocols is crucial for the reproducibility of experimental results in drug discovery.

Table 2: Recommended Analytical Methods for Quality Control

TechniquePurposeExpected Results
¹H and ¹³C NMR Structural confirmationCharacteristic peaks corresponding to the pyridine and piperidine protons and carbons.
Mass Spectrometry (MS) Molecular weight confirmationFor the free base, a molecular ion peak at m/z = 193.13 [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak with >95% purity under specified conditions.
Elemental Analysis Elemental composition verificationFor the dihydrochloride salt, the percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values.

Applications in Drug Discovery and Chemical Biology

The (piperidin-4-ylmethoxy)pyridine scaffold is a valuable building block in the design of bioactive molecules. The structural isomer, 3-(piperidin-4-ylmethoxy)pyridine, has been identified as a core component of potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy.[2][3]

Potential as a Scaffold for Enzyme Inhibitors

The presence of a basic nitrogen in the piperidine ring and the hydrogen bond accepting and aromatic features of the pyridine ring make 2-(Piperidin-4-ylmethoxy)pyridine an attractive starting point for library synthesis targeting various enzyme active sites.

Signaling_Pathway Scaffold 2-(Piperidin-4-ylmethoxy)pyridine Library Combinatorial Library (R-group diversification) Scaffold->Library Synthesis Screening High-Throughput Screening Library->Screening Assay Hit Hit Compound Screening->Hit Identified Target Enzyme Target (e.g., Kinase, Demethylase) Target->Screening Target-based Lead Lead Optimization Hit->Lead Medicinal Chemistry Candidate Drug Candidate Lead->Candidate Preclinical Studies

Caption: Logical workflow for utilizing the scaffold in drug discovery.

The structural features of 2-(Piperidin-4-ylmethoxy)pyridine suggest its potential utility in developing modulators for a range of biological targets, extending beyond LSD1 to other areas where piperidine and pyridine motifs are known to be pharmacologically active. These include, but are not limited to, G-protein coupled receptors (GPCRs), ion channels, and other enzymes within the proteome. The piperidine moiety is a common feature in many FDA-approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry.[4][5]

Conclusion

References

  • 2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. Available at: [Link]

  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Piperidine nucleus in the field of drug discovery - ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Guide & Safety Data Sheet: 2-(Piperidin-4-ylmethoxy)pyridine Scaffolds

Executive Summary & Chemical Identity 2-(Piperidin-4-ylmethoxy)pyridine (CAS: 76645-75-5) and its halogenated or nitrated derivatives (such as 5-nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride ) are critical pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-(Piperidin-4-ylmethoxy)pyridine (CAS: 76645-75-5) and its halogenated or nitrated derivatives (such as 5-nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride ) are critical pharmacophores in modern drug discovery. Structurally, the molecule comprises a basic piperidine ring linked via a flexible methoxy ether bridge to an aromatic pyridine ring. This architecture provides a highly tunable balance of lipophilicity and polar surface area, making it an exceptional building block for synthesizing central nervous system (CNS) therapeutics, G-protein-coupled receptor (GPCR) ligands, and kinase inhibitors.

Physicochemical Properties & Data Summaries

Understanding the physicochemical baseline of this scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the quantitative data for the base compound and its most frequently utilized derivatives, aggregated from authoritative chemical databases including and .

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
2-(Piperidin-4-ylmethoxy)pyridine 76645-75-5C11H16N2O192.26Unsubstituted base scaffold
5-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl 1220020-74-5C11H16ClN3O3273.72Electron-withdrawing nitro group
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine 1248781-04-5C11H15FN2O210.25Fluorine substitution for metabolic stability
4-Methyl-2-(piperidin-4-ylmethoxy)pyridine HCl 1420806-09-2C12H19ClN2O242.74Steric bulk at the 4-position

Mechanistic Insights & Structure-Activity Relationship (SAR)

The utility of the 2-(piperidin-4-ylmethoxy)pyridine scaffold lies in its dual-interaction capability within protein binding pockets:

  • The Piperidine Ring: Acts as a strong hydrogen bond donor (via the secondary amine) and is protonated at physiological pH. This allows it to form critical salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate) in target receptors.

  • The Pyridine Ring: Functions as a hydrogen bond acceptor and participates in robust π−π stacking or edge-to-face hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).

  • The Ether Linkage: Provides rotational freedom, allowing the molecule to adopt multiple conformations to optimally fit into sterically demanding binding sites.

GPCR_Pathway Scaffold Piperidine-Pyridine Scaffold Piperidine Piperidine Ring (Salt Bridge with Aspartate) Scaffold->Piperidine Pyridine Pyridine Ring (Pi-Pi Stacking with Phe/Tyr) Scaffold->Pyridine Receptor Target GPCR Activation Piperidine->Receptor H-Bond / Ionic Pyridine->Receptor Hydrophobic Signaling Downstream Intracellular Signaling (cAMP / Calcium Flux) Receptor->Signaling Conformational Change

Mechanistic binding interactions of the piperidine-pyridine scaffold with GPCR targets.

Safety Data Sheet (MSDS) & Handling Protocols

Handling 2-(piperidin-4-ylmethoxy)pyridine and its hydrochloride salts requires strict adherence to laboratory safety protocols. The compound exhibits standard hazards associated with basic nitrogen heterocycles, as outlined by safety databases like .

GHS Hazard Classifications:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity - Single Exposure (STOT SE): Category 3 (H335 - Respiratory tract irritation)

Self-Validating Handling & Spill Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood with a face velocity of 100 fpm to prevent inhalation of aerosolized powders.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving is recommended as pyridine derivatives can permeate standard nitrile over time), tightly fitting safety goggles, and a flame-resistant lab coat.

  • Spill Management (Self-Validating System):

    • Action: In the event of a solid spill, sweep up carefully avoiding dust generation. If dissolved in a solvent, absorb with an inert material (e.g., vermiculite).

    • Neutralization: Because the piperidine moiety is inherently basic, wipe the spill area with a mild, dilute acidic solution (e.g., 5% citric acid).

    • Validation: Press a strip of universal pH indicator paper against the cleaned, damp surface. A pH reading of 6–8 confirms that the basic amine residue has been successfully neutralized and removed, ensuring the workspace is chemically safe.

Experimental Protocols: N-Functionalization Workflow

The secondary amine of the piperidine ring is highly nucleophilic, making it the primary site for synthetic modification (e.g., N-alkylation, N-acylation, or reductive amination). The following protocol outlines a self-validating system for the N-acylation of 2-(piperidin-4-ylmethoxy)pyridine.

Causality & Expert Insights: The pyridine nitrogen is significantly less nucleophilic than the piperidine nitrogen due to its sp2 hybridization and the electron-withdrawing nature of the adjacent methoxy group. Therefore, regioselective functionalization of the piperidine ring can be achieved without the need for protecting groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(piperidin-4-ylmethoxy)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively to scavenge the HCl byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic piperidine amine.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise over 10 minutes.

    • Causality: Conducting the addition at 0°C controls the exothermic acylation process, suppressing the formation of unwanted side products or thermal degradation.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting material via TLC (eluent: 10% MeOH in DCM with 1% NH4OH).

  • Self-Validating Workup: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Vigorously stir for 15 minutes, then separate the layers. Extract the aqueous layer twice with DCM.

    • Validation: The basic aqueous quench serves a dual purpose: it hydrolyzes any unreacted, highly reactive acyl chloride into a water-soluble carboxylate, and it ensures the target product remains unprotonated, driving it entirely into the organic (DCM) phase. Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Synthesis_Workflow A 2-(Piperidin-4-ylmethoxy)pyridine (Nucleophile) B DIPEA in DCM (Non-nucleophilic Base) A->B Dissolve C Electrophile Addition (0°C, Dropwise) B->C Cool to 0°C D Reaction Intermediate (N-Acylation) C->D React E Aqueous Quench (Sat. NaHCO3) D->E Quench F Organic Extraction & Drying (Target Compound) E->F Phase Separation

Workflow for the regioselective N-functionalization of 2-(Piperidin-4-ylmethoxy)pyridine.

References

  • NextSDS. "Chemical Substance Information & Safety Data Sheet Management." NextSDS Database. [Link]

Foundational

Pharmacokinetic profiling of 2-(Piperidin-4-ylmethoxy)pyridine

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(Piperidin-4-ylmethoxy)pyridine and Analogues Foreword: Charting the Course for a Promising Scaffold The journey of a potential therapeutic agent from a l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(Piperidin-4-ylmethoxy)pyridine and Analogues

Foreword: Charting the Course for a Promising Scaffold

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most critical hurdles is understanding its behavior within a biological system—a discipline known as pharmacokinetics (PK). This guide provides a comprehensive framework for the pharmacokinetic profiling of 2-(Piperidin-4-ylmethoxy)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. While this specific molecule is often a building block for more complex compounds, such as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), its core properties dictate the ultimate success of its derivatives.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a rigid checklist of assays, instead adopting the perspective of a senior application scientist to explain the causality behind experimental choices. We will explore not just what to do, but why we do it, ensuring that each step is part of a self-validating system to build a robust and reliable pharmacokinetic profile. Our narrative is grounded in established scientific principles and regulatory expectations, providing a practical roadmap for advancing novel chemical entities.

Part 1: Foundational Physicochemical Characterization

Before delving into complex biological assays, a thorough understanding of the molecule's fundamental physicochemical properties is paramount. These characteristics are the primary determinants of a compound's subsequent absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

A compound must be in solution to be absorbed. Poor aqueous solubility is a frequent cause of poor oral bioavailability and can create significant challenges in formulation development.

Experimental Protocol: Kinetic Solubility Assay (High-Throughput)

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(Piperidin-4-ylmethoxy)pyridine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to <1%. This rapid addition from a concentrated organic stock into an aqueous buffer is what defines the "kinetic" nature of the assay.

  • Incubation and Precipitation: Shake the plate for 2 hours at room temperature to allow for equilibration and precipitation of the compound.

  • Filtration: Filter the plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the soluble compound in the filtrate using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) or UV-Vis spectroscopy by comparing against a standard curve.

Data Presentation: Solubility Profile

ParameterValueInterpretation
Kinetic Solubility @ pH 7.4>100 µM (Hypothetical)High solubility, unlikely to be a limiting factor for absorption.
Lipophilicity (LogD)

Lipophilicity, the affinity of a compound for a lipid environment, is a key predictor of its ability to cross biological membranes. It is typically measured as the distribution coefficient (LogD) at a physiological pH of 7.4.

Experimental Protocol: Shake-Flask Method for LogD determination

  • System Preparation: Prepare a biphasic system of n-octanol (as the lipid phase) and PBS at pH 7.4 (as the aqueous phase). Pre-saturate each phase with the other by vigorous mixing followed by separation.

  • Compound Addition: Add a known amount of 2-(Piperidin-4-ylmethoxy)pyridine to the biphasic system.

  • Equilibration: Shake the mixture vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method like LC-MS/MS.

  • Calculation: Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Data Presentation: Lipophilicity

ParameterValueInterpretation
LogD @ pH 7.41.5 (Hypothetical)Moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.

Part 2: In Vitro ADME Profiling: The Four Pillars

In vitro assays are the workhorses of early ADME profiling. They provide rapid, cost-effective, and mechanistic insights into how a compound is likely to behave in a living system, guiding compound selection and optimization.

Absorption: Predicting Oral Bioavailability

For an orally administered drug, the ability to permeate the intestinal wall is a prerequisite for entering systemic circulation.

Core Concept: Permeability Assays

We utilize cell-based and artificial membrane assays to model the intestinal barrier. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard as it forms a polarized monolayer with tight junctions and expresses key drug transporters.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell™ inserts) for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add the test compound to the apical (upper) chamber, which represents the intestinal lumen.

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber, representing the bloodstream.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

  • Efflux Ratio (ER) Calculation: Determine the ER by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Data Presentation: Permeability Characteristics

ParameterValueInterpretation
Papp (A-to-B)15 x 10-6 cm/s (Hypothetical)High permeability, suggesting good absorption potential.
Papp (B-to-A)18 x 10-6 cm/s (Hypothetical)Similar to A-to-B permeability.
Efflux Ratio (ER)1.2 (Hypothetical)Low efflux ratio, indicating it is not a significant substrate of P-gp.

Workflow Visualization: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Calculation Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER Verify monolayer integrity (TEER & Lucifer Yellow) Culture->TEER Dose_A Dose Apical Side (A-to-B) TEER->Dose_A Dose_B Dose Basolateral Side (B-to-A) TEER->Dose_B Sample_A Sample Basolateral Side Dose_A->Sample_A Sample_B Sample Apical Side Dose_B->Sample_B LCMS Quantify Compound (LC-MS/MS) Sample_A->LCMS Sample_B->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc Report Report Calc->Report

Caption: Bidirectional Caco-2 permeability assay workflow.

Distribution: Where Does the Compound Go?

Once in the bloodstream, a compound's distribution is governed by its binding to plasma proteins and its ability to partition into red blood cells.

Core Concept: Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized or excreted. High plasma protein binding can limit efficacy and affect drug clearance.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Use a RED device, which consists of two chambers separated by a semipermeable membrane (8 kDa cutoff) that allows the passage of small molecules but not proteins.

  • Dosing: Add plasma (human, rat, etc.) spiked with the test compound to one chamber and PBS to the other.

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sampling: Sample from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Distribution Parameters

SpeciesFraction Unbound (fu)Blood-to-Plasma RatioInterpretation
Human0.45 (Hypothetical)0.9 (Hypothetical)Moderate protein binding; no preferential partitioning into red blood cells.
Rat0.52 (Hypothetical)1.1 (Hypothetical)Similar profile to human, supporting rat as a relevant species for in vivo studies.
Metabolism: The Body's Chemical Factory

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism, driven largely by the cytochrome P450 (CYP) family of enzymes.

Core Concept: Metabolic Stability

This assay measures the rate at which a compound is metabolized by liver enzymes. A compound that is metabolized too quickly will have a short half-life and may require frequent dosing.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Use pooled liver microsomes (from human or preclinical species) and the essential cofactor NADPH (nicotinamide adenine dinucleotide phosphate).

  • Incubation: In a 96-well plate, pre-warm a mixture of the test compound and microsomes at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time-Point Quenching: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability

SpeciesIn Vitro t1/2 (min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Clearance
Human>60 (Hypothetical)<10 (Hypothetical)Low
Rat45 (Hypothetical)25 (Hypothetical)Low to Moderate

Workflow Visualization: Metabolic Stability Assay

Metabolic_Stability cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Mix Combine Compound and Liver Microsomes Prewarm Pre-warm at 37°C Mix->Prewarm Start Initiate with NADPH Prewarm->Start Quench Quench at Time Points (0, 5, 15, 30, 60 min) Start->Quench Analyze Analyze Remaining Parent Compound (LC-MS/MS) Quench->Analyze Calculate Calculate t1/2 and Intrinsic Clearance Analyze->Calculate Report Report Calculate->Report

Caption: Workflow for determining metabolic stability using liver microsomes.

Excretion & Interaction: Drug-Drug Interaction Potential

Understanding which CYP enzymes are responsible for a compound's metabolism (reaction phenotyping) and whether the compound inhibits or induces these enzymes is critical for predicting potential drug-drug interactions (DDIs).[4]

Experimental Protocol: CYP Inhibition Assay (Fluorometric)

  • System: Use recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, etc.) and specific fluorescent probe substrates for each isozyme.

  • Incubation: In a 96-well plate, incubate the CYP enzyme, the probe substrate, and a range of concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Measurement: After a set incubation time, stop the reaction and measure the fluorescent signal produced by the metabolized probe.

  • IC50 Determination: Calculate the concentration of the test compound that causes 50% inhibition (IC50) of the probe's metabolism.

Data Presentation: CYP Inhibition Profile

CYP IsozymeIC50 (µM)Interpretation
CYP1A2>50 (Hypothetical)No significant inhibition.
CYP2C9>50 (Hypothetical)No significant inhibition.
CYP2C19>50 (Hypothetical)No significant inhibition.
CYP2D625 (Hypothetical)Weak inhibition.
CYP3A4>50 (Hypothetical)No significant inhibition.

Part 3: In Vivo Pharmacokinetic Studies: The Whole Picture

While in vitro data provides a strong foundation, in vivo studies are essential to understand how all ADME processes integrate within a living organism.[5] Rodent studies are typically the first step.

Core Concept: IV vs. PO Dosing

By administering the compound both intravenously (IV) and orally (PO), we can determine fundamental PK parameters and calculate oral bioavailability (F%). The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose reveals the extent of absorption.

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated for serial blood sampling.

  • Dose Formulation: Formulate the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 50-100 µL) at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine key PK parameters.

Data Presentation: Key In Vivo Pharmacokinetic Parameters (Rat)

ParameterIV (1 mg/kg)PO (5 mg/kg)Interpretation
Cmax (ng/mL)N/A1200 (Hypothetical)Maximum concentration achieved after oral dosing.
Tmax (hr)N/A1.0 (Hypothetical)Time to reach maximum concentration.
AUC0-inf (ng*hr/mL)850 (Hypothetical)3800 (Hypothetical)Total drug exposure.
CL (mL/min/kg)19.6 (Hypothetical)N/ASystemic clearance is low relative to liver blood flow (~55 mL/min/kg).
Vdss (L/kg)2.5 (Hypothetical)N/AModerate volume of distribution, suggesting some tissue penetration.
t1/2 (hr)2.0 (Hypothetical)2.2 (Hypothetical)Moderately short half-life.
F (%)N/A89 (Hypothetical)Excellent oral bioavailability.

Part 4: The Unsung Hero: Bioanalytical Method Validation

Reliable PK data is entirely dependent on a robust and validated bioanalytical method to quantify the drug in complex biological matrices like plasma. This process ensures accuracy, precision, and selectivity.[6]

Core Directive: Adherence to Regulatory Guidance

Method validation should follow guidelines from regulatory bodies like the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[6]

Key Validation Parameters

  • Selectivity: The method must be able to differentiate the analyte from endogenous matrix components.[6] This is tested by analyzing at least six different blank matrix lots.

  • Calibration Curve: A linear relationship between concentration and instrument response must be established over the expected concentration range.

  • Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible) within acceptable limits (typically ±15%).

  • Matrix Effect: Assess whether components of the biological matrix suppress or enhance the instrument's response to the analyte.

  • Stability: The stability of the analyte must be confirmed under various conditions: in the matrix at room temperature, through freeze-thaw cycles, and long-term storage at -80°C.

Workflow Visualization: Bioanalytical Method Development

Bioanalytical_Workflow cluster_dev Method Development cluster_val Method Validation (per EMA/FDA Guidelines) cluster_app Application Tune Tune Mass Spec (MRM Transitions) Chrom Develop LC Method (Column, Mobile Phase) Tune->Chrom Extract Optimize Sample Extraction (PPT, LLE, or SPE) Chrom->Extract Selectivity Selectivity Accuracy Accuracy & Precision Stability Stability Matrix Matrix Effect Validation_Group Extract->Validation_Group Analysis Analyze Study Samples Report Report Analysis->Report Validation_Group->Selectivity Validation_Group->Accuracy Validation_Group->Stability Validation_Group->Matrix Validation_Group->Analysis

Caption: Key stages of bioanalytical method development and validation.

Conclusion: Synthesizing a Coherent Profile

The pharmacokinetic profiling of a novel chemical entity like 2-(Piperidin-4-ylmethoxy)pyridine is a systematic, multi-faceted process. By integrating data from physicochemical, in vitro, and in vivo studies, we can build a comprehensive understanding of the molecule's ADME properties.

The hypothetical data presented for this scaffold suggest a promising profile:

  • Good Absorption: High solubility and permeability, low efflux, and excellent in vivo oral bioavailability.

  • Favorable Distribution: Moderate plasma protein binding and no unusual partitioning into red blood cells.

  • Low Metabolic Clearance: High stability in liver microsomes, translating to low systemic clearance in vivo.

  • Low DDI Risk: Minimal inhibition of major CYP450 enzymes.

This profile provides a strong rationale for advancing derivatives of this scaffold into further preclinical development. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to make these informed decisions, ultimately de-risking the drug development process and accelerating the journey from bench to bedside.

References

  • Sygnature Discovery. in vivo Pharmacokinetic & Pharmacodynamic Studies. Available from: [Link]

  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available from: [Link]

  • Lindsley, C. W., et al. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. ResearchGate. Available from: [Link]

  • Kole, P. L., et al. (2011). Recent advances in sample preparation techniques for effective bioanalytical methods. Wiley Online Library. Available from: [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. Available from: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. European Union. Available from: [Link]

  • Jameel, B. K., et al. Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available from: [Link]

  • Griffiths, K., et al. (2019). In vivo pharmacokinetic data from mice dosed with various half-life... ResearchGate. Available from: [Link]

  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available from: [Link]

  • Wersig, T., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available from: [Link]

  • van der Mey, M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Available from: [Link]

  • Zafar, A., et al. (2021). Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia. Available from: [Link]

  • NextSDS. 2-methoxy-4-(piperidin-4-yl)pyridine dihydrochloride — Chemical Substance Information. Available from: [Link]

  • Rani, P., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available from: [Link]

  • Martinez-Mayorga, K., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available from: [Link]

  • Pissarra, I., et al. (2021). Bioanalytical methods for the determination of antipsychotics and metabolites in biological samples. Lusófona University. Available from: [Link]

  • Al-Ahmad, A. A., & Al-Kuraishy, H. M. (2025). Editorial on Special Issue “Pharmacokinetics, Pharmacodynamics, and Drug Interactions”. MDPI. Available from: [Link]

  • Salphati, L., et al. (2018). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3- fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -2-(4-fluorophenyl. ResearchGate. Available from: [Link]

  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]

  • Wu, F., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Publications. Available from: [Link]

  • Krause, J., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Route and Reaction Conditions for 2-(Piperidin-4-ylmethoxy)pyridine

Introduction 2-(Piperidin-4-ylmethoxy)pyridine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1]. The stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(Piperidin-4-ylmethoxy)pyridine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1]. The structural motif—a piperidine ring linked via a methyleneoxy bridge to a pyridine core—imparts favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic stability. This application note details a robust, two-step synthetic protocol designed for high-yield, scalable production, focusing on mechanistic causality and optimized reaction conditions.

Mechanistic Rationale

The synthesis relies on a well-established two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by acidic deprotection.

  • S_NAr Etherification : The primary alcohol of N-Boc-4-piperidinemethanol is deprotonated by a strong base (e.g., Sodium Hydride, NaH) to form a highly nucleophilic alkoxide. This alkoxide attacks the electron-deficient 2-position of 2-fluoropyridine (or 2-chloropyridine). Fluorine is the preferred leaving group in S_NAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the Meisenheimer complex intermediate [1].

  • Boc Deprotection : The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., HCl in 1,4-dioxane or Trifluoroacetic acid in dichloromethane). The acid protonates the carbamate, leading to the expulsion of isobutylene and carbon dioxide, yielding the final product as a stable hydrochloride or trifluoroacetate salt [1].

SynthesisWorkflow A Starting Materials: N-Boc-4-piperidinemethanol + 2-Fluoropyridine B Step 1: S_NAr Reaction Reagents: NaH, DMF Conditions: 0°C to RT, 4h A->B Deprotonation & Substitution C Intermediate: 2-((1-Boc-piperidin-4-yl)methoxy)pyridine B->C Aqueous Workup & Extraction D Step 2: Boc Deprotection Reagents: 4M HCl in Dioxane Conditions: RT, 2h C->D Acidic Cleavage E Final Product: 2-(Piperidin-4-ylmethoxy)pyridine Hydrochloride Salt D->E Precipitation & Filtration

Figure 1: Two-step synthetic workflow for 2-(Piperidin-4-ylmethoxy)pyridine.

Materials and Reagents

The following quantitative data summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
N-Boc-4-piperidinemethanol215.291.02.15 gNucleophile precursor
2-Fluoropyridine97.091.21.16 gElectrophile
Sodium Hydride (60% in oil)24.001.50.60 gBase
Anhydrous DMFN/AN/A20 mLPolar aprotic solvent
4M HCl in 1,4-DioxaneN/A5.012.5 mLDeprotecting agent

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-((1-Boc-piperidin-4-yl)methoxy)pyridine
  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous DMF (20 mL) and cool the flask to 0 °C using an ice-water bath.

  • Deprotonation : Carefully add Sodium Hydride (60% dispersion in mineral oil, 0.60 g, 15 mmol) to the stirring DMF. Slowly add N-Boc-4-piperidinemethanol (2.15 g, 10 mmol) in portions over 10 minutes. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Substitution : Add 2-fluoropyridine (1.16 g, 12 mmol) dropwise to the alkoxide solution. Remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 4 hours.

  • Workup : Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the intermediate as a colorless oil.

Step 2: Boc Deprotection
  • Reaction : Dissolve the purified intermediate from Step 1 in minimal dry Dichloromethane (DCM, 5 mL). Add 4M HCl in 1,4-dioxane (12.5 mL, 50 mmol) dropwise at RT.

  • Monitoring : Stir the mixture at RT for 2 hours. The reaction progress can be monitored by TLC (ninhydrin stain) or LC-MS. A white precipitate (the hydrochloride salt) will typically form as the reaction progresses.

  • Isolation : Concentrate the suspension under reduced pressure to remove volatile solvents. Triturate the resulting solid with cold diethyl ether (20 mL), filter, and dry under high vacuum to afford 2-(Piperidin-4-ylmethoxy)pyridine hydrochloride as a white solid [1].

Reaction Conditions Optimization

To ensure maximum yield and minimize side reactions, alternative conditions can be employed depending on substrate sensitivity.

ParameterStandard ConditionAlternative ConditionCausality / Insight
Base NaH (60% in oil)KOt-BuKOt-Bu avoids H₂ gas evolution and is often safer for scale-up, though it may be less nucleophilic than the bare alkoxide generated by NaH.
Solvent DMFTHFTHF is easier to remove during workup but requires reflux conditions (65 °C) to achieve the same S_NAr reaction rate as DMF at RT.
Deprotection 4M HCl / DioxaneTFA / DCM (1:1)TFA is highly efficient but yields the trifluoroacetate salt, which may require basic free-basing and re-salting if the HCl salt is specifically required for biological assays.

References

  • EvitaChem. (n.d.). 3-Bromo-2-(piperidin-4-ylmethoxy)pyridine - Methods and Synthesis.
Application

Advanced HPLC Method Development for 2-(Piperidin-4-ylmethoxy)pyridine: Overcoming Dual-Basic Pharmacophore Challenges

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The quantitative analysis of piperidine-containing compounds is a critical function in moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The quantitative analysis of piperidine-containing compounds is a critical function in modern drug discovery, given the ubiquity of this saturated heterocycle in neuroactive and antihistaminic pharmacophores[1]. However, 2-(Piperidin-4-ylmethoxy)pyridine presents a unique analytical challenge. Featuring both a pyridine ring and a highly basic secondary amine within the piperidine moiety, this compound is notorious for exhibiting severe peak tailing, poor retention, and compromised resolution on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns.

This application note provides a deep dive into the mechanistic causality of these chromatographic failures and outlines two self-validating, step-by-step protocols designed to achieve perfect peak symmetry and robust quantitation.

Physicochemical Rationale & Mechanistic Causality

To develop a robust method, we must first understand the ionization dynamics of the target analyte in relation to the stationary phase.

The Dual-Basic Challenge

2-(Piperidin-4-ylmethoxy)pyridine possesses two distinct basic centers:

  • Pyridine Nitrogen: Weakly basic, with a pKa​ of approximately 5.2.

  • Piperidine Secondary Amine: Highly basic, with a pKa​ of approximately 10.5.

At a standard neutral mobile phase pH (e.g., pH 7.0), the pyridine nitrogen is neutral, but the piperidine nitrogen is fully protonated ( R-NH2+​−R ).

The Silanol Interaction Paradigm

Classical peak tailing in reversed-phase methods is predominantly caused by strong, kinetically slow ionic interactions between basic analytes and residual silanols ( Si-OH ) on the surface of the silica stationary phase[2]. Because residual silanols typically exhibit a pKa​ between 3.5 and 4.5, they are highly ionized ( Si-O− ) at neutral pH[3].

When the protonated piperidine travels through the column, it undergoes electrostatic attraction with the ionized silanols. This secondary interaction disrupts the ideal Gaussian partition isotherm, causing the molecules to "drag" behind the main chromatographic band. The stronger the alkalinity of the compound, the more severe the peak tailing[4].

Mechanism A Protonated Amine (pH 7.0) B Ionized Silanol (Si-O⁻) A->B Electrostatic Attraction D Neutral Amine (pH 11.5) A->D pH > pKa Adjustment C C B->C E Hydrophobic Partition (Tf ≈ 1.0) D->E Ideal Chromatography

Fig 1. Mechanistic resolution of secondary ionic interactions via high pH mobile phase.

Strategic Method Selection

To bypass the silanol interaction, the analytical strategy must manipulate the ionization state of the system. We present two distinct approaches:

  • The Deprotonation Strategy (High pH RP-HPLC): By utilizing a mobile phase pH of 11.5, we exceed the pKa​ of the piperidine ring. The analyte becomes completely neutral, eliminating electrostatic attraction and relying purely on hydrophobic partitioning. This requires a specialized hybrid-silica column stable at extreme pH.

  • The Silanol Masking Strategy (Low pH RP-HPLC): By dropping the pH to 2.0 using Trifluoroacetic Acid (TFA), we keep the analyte protonated but completely neutralize the surface silanols ( Si-OH ), effectively masking the secondary interaction sites[3]. Furthermore, choosing an ultra-pure silica bonded phase reduces metal residues and free silanols[4].

Workflow A 2-(Piperidin-4-ylmethoxy)pyridine Target Analyte B Neutral pH RP-HPLC (Silanol Ionization) A->B Avoid C High pH RP-HPLC (pH 11.5) (Analyte Deprotonation) A->C Primary Strategy D Low pH RP-HPLC (pH 2.0) (Silanol Masking) A->D Secondary Strategy

Fig 2. Strategic method selection based on analyte and stationary phase ionization.

Validated Experimental Protocols

Protocol A: High-pH Reversed-Phase HPLC (Primary Strategy)

This protocol utilizes a high-pH buffer to neutralize the piperidine moiety. Note: Standard silica columns will dissolve under these conditions; an Ethylene Bridged Hybrid (BEH) or polymer-based column is mandatory[3].

Materials & Reagents:

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Ultrapure Water, adjusted to pH 11.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Ultrapure water. Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until exactly pH 11.5 is reached. Filter through a 0.22 µm nylon membrane.

  • System Purge: Purge the HPLC lines with the respective mobile phases for 5 minutes at 2.0 mL/min to remove any residual acidic buffers.

  • Column Equilibration: Install the BEH C18 column and equilibrate at 5% Mobile Phase B for 20 column volumes (approx. 30 minutes at 1.0 mL/min).

  • Sample Preparation: Dissolve the 2-(Piperidin-4-ylmethoxy)pyridine standard in a diluent consisting of 90% Water / 10% Acetonitrile to a concentration of 0.1 mg/mL. Causality note: Matching the diluent closely to the initial gradient conditions prevents solvent-shock and peak fronting.

  • Run Gradient Program: Execute the gradient detailed in Table 1.

Self-Validating System Suitability Test (SST)

To ensure the integrity of the protocol, the system must self-validate before sample analysis:

  • Action: Inject the 0.1 mg/mL standard in triplicate.

  • Acceptance Criteria:

    • USP Tailing Factor ( Tf​ ) must be ≤1.15 .

    • Theoretical Plates ( N ) must be ≥12,000 .

  • Self-Correction Loop: If Tf​>1.15 , the deprotonation is incomplete. Immediately halt the sequence, verify the pH of Mobile Phase A is ≥11.5 , and remake the buffer if necessary.

Protocol B: Low-pH Ion-Pairing RP-HPLC (Alternative Strategy)

If a high-pH stable column is unavailable, this method utilizes low pH to protonate both the analyte and the surface silanols, minimizing secondary interactions[3].

Materials & Reagents:

  • Column: High-purity silica C18 with advanced end-capping (e.g., Phenomenex Luna Omega C18), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Execution: Follow the same gradient and sample preparation steps as Protocol A.

Quantitative Data & Method Parameters

Table 1: Gradient Elution Program (Applicable to both protocols)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.095.05.0Initial
2.01.095.05.06 (Linear)
10.01.040.060.06 (Linear)
12.01.010.090.06 (Linear)
15.01.010.090.06 (Linear)
15.11.095.05.06 (Linear)
20.01.095.05.0Re-equilibration

Detection Wavelength: 254 nm (Optimal for pyridine chromophore).

Table 2: Comparative Chromatographic Performance Metrics (Expected Results)

Method StrategyMobile Phase pHRetention Time ( tR​ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Peak Shape Quality
Standard RP-HPLC 7.0 (Neutral)3.2 min> 2.5< 3,000Unacceptable (Severe Tailing)
Protocol A (High pH) 11.5 (Basic)8.5 min1.0514,500Excellent (Gaussian)
Protocol B (Low pH) 2.0 (Acidic)5.8 min1.359,800Acceptable (Slight Tailing)

Data Interpretation: Protocol A demonstrates superior retention and peak symmetry because the capacity factor ( k′ ) is maximized when the basic compound is fully neutralized, allowing for optimal hydrophobic interaction with the stationary phase[2].

References

  • UHPLCS. "How to avoid the tailing problem of basic compounds in HPLC analysis?" UHPLCS Lab.[Link]

  • Phenomenex. "HPLC Method Development." Phenomenex Technical Notes.[Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using 2-(Piperidin-4-ylmethoxy)pyridine

Introduction: Unveiling the Pharmacological Potential of Novel Piperidine Derivatives The 2-(Piperidin-4-ylmethoxy)pyridine scaffold represents a privileged structure in medicinal chemistry, frequently associated with co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacological Potential of Novel Piperidine Derivatives

The 2-(Piperidin-4-ylmethoxy)pyridine scaffold represents a privileged structure in medicinal chemistry, frequently associated with compounds targeting G-protein coupled receptors (GPCRs) and other key signaling proteins. While the specific biological targets of 2-(Piperidin-4-ylmethoxy)pyridine are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological activities, including potent inhibitors of Lysine Specific Demethylase 1 (LSD1)[1][2][3] and ligands for various GPCRs[4][5].

Given the prevalence of the piperidine and pyridine moieties in antagonists of the histamine H3 receptor (H3R), a Gi/o-coupled GPCR predominantly expressed in the central nervous system, this guide provides a comprehensive suite of cell-based assay protocols to characterize the potential activity of 2-(Piperidin-4-ylmethoxy)pyridine as an H3R antagonist or inverse agonist.[6][7] The H3R is a critical regulator of neurotransmitter release and a promising therapeutic target for cognitive and neurological disorders.[6][8]

These protocols are designed for researchers in drug discovery and pharmacology, providing a robust framework for determining the compound's potency, mechanism of action, and downstream functional effects.

The Histamine H3 Receptor Signaling Cascade: A Rationale for Assay Selection

The histamine H3 receptor, upon activation by its endogenous agonist histamine, couples to inhibitory G-proteins of the Gi/o family.[6][8][9] This initiates two primary signaling pathways that can be effectively interrogated using cell-based assays:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This is a canonical and direct measure of H3R activation.

  • Activation of the MAPK/ERK Pathway: The Gβγ subunits released upon G-protein activation can trigger a cascade of downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8]

This dual signaling nature provides multiple readouts for assessing the functional consequences of ligand binding to the H3R.

Signaling Pathway of the Histamine H3 Receptor

H3R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine (Agonist) H3R Histamine H3 Receptor (H3R) Histamine->H3R Binds G_protein Gi/o Protein (α, βγ) H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi/o inhibits MAPK_cascade MAPK Cascade (e.g., MEK) G_protein->MAPK_cascade Gβγ activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 MAPK_cascade->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Gene_expression Gene Expression (e.g., CRE-Luciferase) pERK->Gene_expression Regulates pCREB p-CREB CREB->pCREB pCREB->Gene_expression Regulates

Caption: Simplified signaling pathways of the histamine H3 receptor.

Experimental Protocols

General Cell Culture and Reagents
  • Cell Lines: HEK293 or CHO-K1 cells stably expressing the human histamine H3 receptor are recommended.[8][10][11] These can be sourced commercially or developed in-house.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or hygromycin) to maintain receptor expression.

  • Compound Handling: Prepare a concentrated stock solution of 2-(Piperidin-4-ylmethoxy)pyridine (e.g., 10 mM) in a suitable solvent like DMSO. Subsequent dilutions should be made in the assay buffer to minimize solvent effects.

Protocol 1: cAMP Accumulation Assay (Antagonist Mode)

This assay measures the ability of 2-(Piperidin-4-ylmethoxy)pyridine to reverse the agonist-induced inhibition of cAMP production.

Principle: In cells expressing the Gi/o-coupled H3R, an agonist like histamine or R-(α)-methylhistamine will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist will block this effect, restoring cAMP levels. To measure the decrease in cAMP, adenylyl cyclase is typically stimulated with forskolin.

Materials:

  • HEK293-hH3R or CHO-hH3R cells

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Forskolin

  • H3R agonist (e.g., R-(α)-methylhistamine)

  • 2-(Piperidin-4-ylmethoxy)pyridine

  • cAMP detection kit (e.g., HTRF-based kits from Cisbio, LANCE from PerkinElmer, or luminescence-based assays like Promega's cAMP-Glo™)[12][13][14][15]

Workflow Diagram: cAMP Assay

cAMP_Workflow start Start seed_cells Seed HEK293-hH3R cells in 384-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_antagonist Add serial dilutions of 2-(Piperidin-4-ylmethoxy)pyridine incubate_24h->add_antagonist preincubate Pre-incubate (e.g., 30 min) add_antagonist->preincubate add_agonist_forskolin Add H3R agonist (EC80) + Forskolin preincubate->add_agonist_forskolin incubate_30min Incubate (e.g., 30 min) add_agonist_forskolin->incubate_30min lyse_and_detect Lyse cells and perform cAMP detection (HTRF/Luminescence) incubate_30min->lyse_and_detect read_plate Read plate lyse_and_detect->read_plate analyze_data Analyze data (IC50 curve) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the cAMP accumulation antagonist assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293-hH3R cells into a 384-well white opaque plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of 2-(Piperidin-4-ylmethoxy)pyridine in assay buffer.

  • Antagonist Addition: Add the diluted compound to the cells and pre-incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution containing an EC80 concentration of the H3R agonist (e.g., 3 nM R-α-Me-Histamine) and a fixed concentration of forskolin (e.g., 5 µM).[11] Add this solution to the wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol of the chosen detection kit.[12][14]

  • Data Analysis: Plot the signal against the log concentration of 2-(Piperidin-4-ylmethoxy)pyridine and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical Value/RangeSource
Cell Density5,000-10,000 cells/well (384-well)[11]
Agonist (R-α-Me-Histamine)EC80 concentration (e.g., 3 nM)[11]
Forskolin Concentration5 µM[11]
Pre-incubation Time30 minutes[11]
Stimulation Time30 minutes[11]
Protocol 2: ERK1/2 Phosphorylation Assay

This assay provides a measure of H3R-mediated activation of the MAPK signaling pathway.

Principle: H3R activation leads to the phosphorylation of ERK1/2.[8] An antagonist will block this agonist-induced phosphorylation. This can be quantified using various methods, including Western blotting, ELISA, or homogeneous assays like AlphaScreen or HTRF.[16][17]

Materials:

  • HEK293-hH3R or CHO-hH3R cells

  • Serum-free medium

  • H3R agonist (e.g., histamine or imetit)[8]

  • 2-(Piperidin-4-ylmethoxy)pyridine

  • Lysis buffer

  • Phospho-ERK1/2 detection kit (e.g., AlphaLISA SureFire Ultra p-ERK1/2 kit)[16][17]

Workflow Diagram: ERK Phosphorylation Assay

ERK_Workflow start Start seed_cells Seed HEK293-hH3R cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h serum_starve Serum-starve cells (4-12h) incubate_24h->serum_starve add_antagonist Add serial dilutions of 2-(Piperidin-4-ylmethoxy)pyridine serum_starve->add_antagonist preincubate Pre-incubate (e.g., 1-2h) add_antagonist->preincubate add_agonist Add H3R agonist (EC80) preincubate->add_agonist incubate_5_15min Incubate (e.g., 5-15 min) add_agonist->incubate_5_15min lyse_cells Lyse cells incubate_5_15min->lyse_cells detect_pERK Detect p-ERK1/2 using AlphaScreen/ELISA lyse_cells->detect_pERK read_plate Read plate detect_pERK->read_plate analyze_data Analyze data (IC50 curve) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the ERK1/2 phosphorylation antagonist assay.

Step-by-Step Procedure:

  • Cell Seeding and Starvation: Seed cells in a 96-well plate. Once confluent, replace the medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.[16]

  • Antagonist Pre-incubation: Add serial dilutions of 2-(Piperidin-4-ylmethoxy)pyridine and pre-incubate for 1-2 hours at 37°C.[17]

  • Agonist Stimulation: Add an EC80 concentration of an H3R agonist and incubate for 5-15 minutes at room temperature. The optimal time should be determined empirically.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the detection kit's protocol.[16]

  • Detection: Transfer the lysate to a 384-well plate and perform the phospho-ERK1/2 detection following the manufacturer's instructions.[16]

  • Data Analysis: Calculate the inhibition of the agonist response and plot against the log concentration of the antagonist to determine the IC50.

ParameterTypical Value/RangeSource
Serum Starvation4-12 hours[16]
Antagonist Pre-incubation1-2 hours[17]
Agonist Stimulation Time5-15 minutes[17]
Cell LysisPer kit instructions[16]
Protocol 3: CRE-Luciferase Reporter Gene Assay

This assay measures a downstream transcriptional event regulated by the cAMP/PKA pathway.

Principle: A decrease in cAMP leads to reduced PKA activity and consequently, decreased phosphorylation of the cAMP Response Element-Binding protein (CREB).[9] This assay uses a reporter gene (e.g., luciferase) under the control of a cAMP Response Element (CRE). H3R activation will decrease luciferase expression, and an antagonist will block this effect.[18]

Materials:

  • HEK293 cells stably co-expressing the hH3R and a CRE-luciferase reporter construct.[18]

  • Assay medium (e.g., DMEM without phenol red, 1% FBS).[18]

  • Forskolin

  • H3R agonist (e.g., Nα-methylhistamine)

  • 2-(Piperidin-4-ylmethoxy)pyridine

  • Luciferase detection reagent (e.g., Promega Luciferase Assay System)

Step-by-Step Procedure:

  • Cell Seeding: Seed the stable cell line in a 96-well white, clear-bottom plate and allow cells to attach for 24-48 hours.[18]

  • Compound Addition: Add serial dilutions of 2-(Piperidin-4-ylmethoxy)pyridine to the wells.

  • Agonist/Forskolin Addition: Immediately add the H3R agonist in the absence or presence of the antagonist, along with a fixed concentration of forskolin (e.g., 3 µM) to stimulate the reporter gene expression.[18]

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for reporter gene expression.

  • Detection: Remove the medium, lyse the cells, and add the luciferase substrate.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the log concentration of the antagonist to determine the IC50 value.

Safety and Handling

As a professional in a research setting, it is imperative to handle all chemical compounds with appropriate care. For 2-(Piperidin-4-ylmethoxy)pyridine and its derivatives, consult the specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the supplier.[19][20][21] General precautions include:

  • Use in a well-ventilated area or under a chemical fume hood.[20]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[19]

  • Store the compound in a tightly closed container in a cool, dry place.[19]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for characterizing the pharmacological profile of 2-(Piperidin-4-ylmethoxy)pyridine at the histamine H3 receptor. Positive results from these assays, indicating antagonist or inverse agonist activity, would warrant further investigation, including selectivity profiling against other histamine receptor subtypes and other GPCRs, as well as in vivo studies to assess its therapeutic potential for CNS disorders.

References

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Luo, J., Chen, Q., Chen, J., & Chen, J. (2016). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neuroinflammation, 13(1), 93. [Link]

  • Bio-protocol. ERK1/2 phosphorylation assay. [Link]

  • ResearchGate. Signaling pathways associated with the histamine H3 receptor. [Link]

  • Agilent. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • Balan, G., Baid, S. K., & Singh, M. (2014). cAMP assays in GPCR drug discovery. Methods in molecular biology (Clifton, N.J.), 1175, 137–146. [Link]

  • ResearchGate. Histamine H3 receptor (H3R) main signaling pathways. [Link]

  • Esbenshade, T. A., Browman, K. E., & Bitner, R. S. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British journal of pharmacology, 154(6), 1166–1181. [Link]

  • Eurofins DiscoverX. GPCR cAMP Product Solutions. [Link]

  • Toyota, H., et al. (2002). Targeted disruption of H3 receptors results in changes in brain histamine tone leading to an obese phenotype. Journal of Clinical Investigation, 110(12), 1795-1804. [Link]

  • BioAssay Systems. EnzyFluoTM ERK Phosphorylation Assay Kit. [Link]

  • Assay Guidance Manual. (2012). Phospho-ERK Assays. National Center for Biotechnology Information. [Link]

  • Frontiers in Pharmacology. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. [Link]

  • Singh, A. K., et al. (2012). Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer's treatment. Journal of pharmaceutical and biomedical analysis, 63, 107–113. [Link]

  • Abe, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR protocols, 4(4), 102710. [Link]

  • Publikationsserver der Universität Regensburg. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. [Link]

  • National Center for Biotechnology Information. (2011). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. [Link]

  • J.T. Baker. Pyridine MATERIAL SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. (2012). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. [Link]

  • National Center for Biotechnology Information. (2020). Epigenetics meets GPCR: inhibition of histone H3 methyltransferase (G9a) and histamine H 3 receptor for Prader–Willi Syndrome. [Link]

  • ACS Publications. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. [Link]

  • Semantic Scholar. (2019). Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3. [Link]

  • Taylor & Francis. (2025). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. [Link]

  • National Center for Biotechnology Information. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • ACS Publications. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • National Center for Biotechnology Information. (2025). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]

  • PubMed. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. [Link]

  • National Center for Biotechnology Information. (1995). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. [Link]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • MDPI. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

Sources

Application

In vivo dosing formulations for 2-(Piperidin-4-ylmethoxy)pyridine

Application Note: Preclinical In Vivo Dosing Formulations for 2-(Piperidin-4-ylmethoxy)pyridine Executive Summary & Rationale 2-(Piperidin-4-ylmethoxy)pyridine is a versatile bifunctional pharmacophore frequently utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Dosing Formulations for 2-(Piperidin-4-ylmethoxy)pyridine

Executive Summary & Rationale

2-(Piperidin-4-ylmethoxy)pyridine is a versatile bifunctional pharmacophore frequently utilized in early-stage drug discovery. Formulating this compound for in vivo preclinical studies (e.g., pharmacokinetics, efficacy, and toxicology in rodent models) requires a precise understanding of its ionizable centers.

As a Senior Application Scientist, the primary objective is to maximize systemic exposure while minimizing vehicle-induced artifacts[1]. Because this compound features a highly basic piperidine nitrogen (pKa ~10.4) and a weakly basic pyridine nitrogen (pKa ~5.2), its solubility is profoundly pH-dependent. The free base exhibits moderate lipophilicity and poor aqueous solubility at physiological pH, whereas its dihydrochloride (di-HCl) salt is highly water-soluble but yields an acidic solution that can cause phlebitis or hemolysis if injected intravenously without buffering[2].

This guide provides self-validating, step-by-step protocols for formulating both the free base and the di-HCl salt of 2-(Piperidin-4-ylmethoxy)pyridine for Intravenous (IV) and Per Os (PO) administration.

Physicochemical Profiling & Vehicle Selection

Before selecting a vehicle, it is critical to align the compound's physical form with the intended route of administration. The table below summarizes the physicochemical logic dictating formulation choices.

Table 1: Physicochemical Properties & Formulation Implications

PropertyEstimated ValueImplication for Preclinical Formulation
Molecular Weight 192.26 g/mol (Free Base)Low molecular weight favors rapid dissolution and high permeability.
Ionizable Centers Piperidine (pKa ~10.4)Pyridine (pKa ~5.2)Highly pH-dependent solubility. The compound will be fully ionized in the stomach (pH 1-2) but may precipitate in the intestines (pH 6.5-7.4) if dosed at high concentrations.
LogP 1.5 – 2.0Moderate lipophilicity. The free base requires co-solvents or surfactants (e.g., Tween 80, DMSO) to achieve clear solutions in aqueous media[3].
Salt Forms Free Base, HCl, Di-HClThe Di-HCl salt is ideal for IV dosing but must be buffered to pH 5.5–7.4 to prevent injection-site toxicity[2].
Formulation Decision Tree

The following logic tree dictates the selection of the vehicle based on the available API form and the required dosing route.

G Start 2-(Piperidin-4-ylmethoxy)pyridine API Form FreeBase Free Base (Lipophilic) Start->FreeBase Salt Di-HCl Salt (Hydrophilic) Start->Salt IV_FB IV Dosing? Requires Co-solvents FreeBase->IV_FB PO_FB PO Dosing? Suspension or Lipid FreeBase->PO_FB IV_Salt IV Dosing Buffer to pH 5.5-7.4 Salt->IV_Salt PO_Salt PO Dosing Aqueous Solution Salt->PO_Salt Form1 5% DMSO + 10% Tween 80 + 85% Saline IV_FB->Form1 Form2 0.5% MC + 0.1% Tween 80 PO_FB->Form2 Form3 Saline + Phosphate Buffer IV_Salt->Form3 Form4 Water or Saline PO_Salt->Form4

Caption: Decision tree for selecting the optimal preclinical formulation based on API salt form and route.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification to ensure that researchers understand why a specific excipient or technique is employed.

Protocol A: IV Dosing Solution (Using the Di-HCl Salt)

Target: 1.0 mg/mL clear solution, pH 6.0, Isotonic. Rationale: Intravenous formulations must be clear, sterile, and near physiological pH (4.5–8.0)[2]. Dissolving the di-HCl salt of a basic amine in pure water yields a highly acidic solution. Injecting this unbuffered solution causes localized protein precipitation and phlebitis. We utilize a phosphate buffer to neutralize the excess HCl.

Step-by-Step Methodology:

  • Weighing: Weigh 1.38 mg of 2-(Piperidin-4-ylmethoxy)pyridine di-HCl (equivalent to 1.0 mg of free base) into a clean, sterile glass vial.

  • Initial Dissolution: Add 800 µL of sterile 0.9% NaCl (Saline). Vortex for 30 seconds. The compound will dissolve rapidly due to the hydrophilic nature of the salt.

  • pH Adjustment: Measure the pH using a micro-pH probe. It will likely read between 2.5 and 3.5. Slowly add 0.1 M NaOH or 100 mM Sodium Phosphate buffer (pH 7.4) in 10 µL increments while vortexing, until the pH reaches 5.5 – 6.0.

  • Volume Adjustment: QS (quantity sufficient) to 1.0 mL with sterile 0.9% NaCl.

  • Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter. Note: Do not use nylon filters, as basic amines can non-specifically bind to nylon.

Protocol B: PO Dosing Solution (Using the Free Base)

Target: 5.0 mg/mL clear solution for Pharmacokinetic (PK) assessment. Rationale: To accurately determine oral bioavailability (F%), the PO formulation should ideally be a clear solution to eliminate dissolution rate-limited absorption[3][4]. We use DMSO to disrupt the crystal lattice and Tween 80 to maintain supersaturation in the gastrointestinal tract.

Step-by-Step Methodology:

  • Solubilization: Weigh 5.0 mg of the free base into a glass vial. Add 50 µL of DMSO (5% v/v). Vortex and sonicate for 2 minutes until a completely clear liquid is formed.

  • Surfactant Addition: Add 100 µL of Tween 80 (10% v/v). Vortex vigorously for 1 minute. Causality: Adding the surfactant before the aqueous phase coats the hydrophobic drug molecules, preventing precipitation upon aqueous dilution.

  • Aqueous Dilution: Slowly add 850 µL of sterile 0.9% NaCl dropwise while continuously stirring or vortexing.

  • Verification: Inspect against a dark background. The solution must remain optically clear. If opalescence occurs, the Preclinical Dose Number (PDo) threshold has been exceeded, and the formulation must be diluted or shifted to a suspension[3].

Protocol C: PO High-Dose Suspension (Toxicity/Efficacy Studies)

Target: 50.0 mg/mL homogeneous suspension. Rationale: For Maximum Tolerated Dose (MTD) or efficacy studies requiring high doses, solubility limits are inevitably exceeded[5]. A suspension using a viscosity modifier (Methylcellulose) prevents rapid sedimentation, ensuring dose homogeneity during oral gavage.

Step-by-Step Methodology:

  • Wetting: Weigh 50.0 mg of the free base or salt into an agate mortar. Add 10 µL of Tween 80 (0.1% v/v of final volume) and triturate with a pestle to form a smooth, wetted paste. Causality: Wetting reduces the surface tension of the hydrophobic powder, preventing it from floating on the aqueous vehicle.

  • Vehicle Addition: Gradually add 0.5% Methylcellulose (MC) in water in 200 µL increments, triturating constantly until a uniform suspension is achieved.

  • Transfer & QS: Transfer the suspension to a dosing vial and QS to 1.0 mL with 0.5% MC.

  • Dosing Execution: Keep the suspension on a magnetic stirrer at 300 rpm during the entire dosing procedure to prevent settling.

Analytical Validation & Stability Workflow

A formulation is only as good as its analytical validation. Preclinical formulations must be treated as self-validating systems to ensure that the concentration dosed to the animal matches the intended target, and that no degradation or precipitation occurred during the dosing window.

Workflow Prep Formulation Preparation Vis Visual Inspection (Clarity/Particles) Prep->Vis PreDose Pre-Dose HPLC Assay Vis->PreDose Dosing In Vivo Dosing (Rodent) PreDose->Dosing PostDose Post-Dose HPLC Assay Dosing->PostDose PostDose->PreDose Compare Stability

Caption: Self-validating workflow ensuring formulation integrity before and after in vivo administration.

Validation Protocol:

  • Pre-Dose Aliquot: Immediately after preparation, extract a 50 µL aliquot. Dilute 1:100 in Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and analyze via HPLC-UV or LC-MS/MS. Acceptable recovery is 90–110% of the nominal concentration.

  • Post-Dose Aliquot: After the final animal is dosed (typically 2–4 hours post-preparation), extract another 50 µL aliquot from the remaining vehicle and analyze.

  • Causality: Comparing the pre-dose and post-dose concentrations confirms both the chemical stability of 2-(Piperidin-4-ylmethoxy)pyridine in the chosen vehicle and the physical stability (lack of precipitation/settling) during the experimental timeframe.

References

  • Altasciences. "Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture." Altasciences Insights. Available at:[Link]

  • Kuentz, M., et al. "Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species." Molecular Pharmaceutics, ACS Publications, 2015. Available at:[Link]

  • Saka, R., et al. "An intravenous formulation decision tree for discovery compound formulation development: Preclinical Formulation Assessment of NCEs." ResearchGate / International Journal of Pharmaceutics, 2019. Available at:[Link]

  • Niazi, S. K. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." National Center for Biotechnology Information (PMC), NIH. Available at:[Link]

Sources

Method

Application Note: Utilizing 2-(Piperidin-4-ylmethoxy)pyridine in Buchwald-Hartwig Cross-Coupling Reactions

Target Audience: Researchers, synthetic scientists, and drug development professionals. Executive Summary 2-(Piperidin-4-ylmethoxy)pyridine is a highly versatile, bifunctional building block frequently utilized in modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Executive Summary

2-(Piperidin-4-ylmethoxy)pyridine is a highly versatile, bifunctional building block frequently utilized in modern drug discovery. The molecule features a privileged pyridine ether pharmacophore—ubiquitous in kinase inhibitors and GPCR ligands—tethered to a piperidine ring. The secondary amine of the piperidine moiety serves as an excellent nucleophile for palladium-catalyzed C–N bond formation. This application note provides an authoritative, field-proven guide to coupling 2-(Piperidin-4-ylmethoxy)pyridine with various aryl and heteroaryl halides via the [1].

Mechanistic Rationale & Catalyst Selection (Expertise & Experience)

As a Senior Application Scientist, it is critical to understand that not all catalytic systems are created equal, particularly when dealing with cyclic secondary amines like piperidines.

The Challenge: β-Hydride Elimination

During the catalytic cycle, the oxidative addition of the aryl halide to Pd(0) is followed by amine coordination and deprotonation to form a Pd(II)-amido complex. For secondary amines, this intermediate is highly susceptible to β-hydride elimination , a parasitic side reaction that leads to the hydrodehalogenation of the aryl halide and the formation of an unwanted imine.

The Solution: Ligand and Base Causality
  • Ligand Selection (RuPhos vs. BrettPhos): To circumvent β-hydride elimination, the rate of the final step—reductive elimination—must be accelerated. We strongly recommend RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) for 2-(Piperidin-4-ylmethoxy)pyridine [2]. The immense steric bulk of the RuPhos ligand forces the Pd(II) center into a geometry that dramatically accelerates reductive elimination, allowing C–N bond formation to outcompete decomposition pathways [3]. While BrettPhos is exceptional for primary amines, RuPhos is the gold standard for cyclic secondary amines [4].

  • Base Selection: The choice of base dictates the functional group tolerance of the reaction. Sodium tert-butoxide (NaOtBu) is the optimal strong base for unfunctionalized aryl halides, driving rapid deprotonation of the coordinated amine. However, if your electrophile contains base-sensitive functional groups (e.g., esters, enolizable ketones), LiHMDS or weak inorganic bases like Cs₂CO₃ must be employed to prevent aldol condensations or ester hydrolysis [5].

  • Solvent Selection: Anhydrous 1,4-Dioxane is preferred over Toluene. The polarity of the pyridine ether moiety in our starting material requires a solvent that can maintain the homogeneity of the active Pd catalyst while partially solubilizing the inorganic base.

Application Workflow

Workflow Step1 1. Precatalyst Activation Pd2(dba)3 + RuPhos Step2 2. Substrate Addition 2-(Piperidin-4-ylmethoxy)pyridine + Ar-X Step1->Step2 Step3 3. Base Addition NaOtBu or LiHMDS Step2->Step3 Step4 4. Thermal Reaction Dioxane, 80-100 °C, 2-12 h Step3->Step4 Step5 5. Reaction Monitoring LC-MS / TLC Step4->Step5 Step6 6. Workup & Purification Aqueous Extraction & Silica Gel Column Step5->Step6

Logical workflow for the Buchwald-Hartwig amination of 2-(Piperidin-4-ylmethoxy)pyridine.

Experimental Protocol: Self-Validating C-N Cross-Coupling

This protocol is designed to ensure reproducibility and self-validation at each critical juncture. Note: The active Pd(0) species is highly sensitive to oxygen; rigorous inertion is mandatory.

Materials Required:

  • Nucleophile: 2-(Piperidin-4-ylmethoxy)pyridine (1.2 equiv)

  • Electrophile: Aryl or Heteroaryl Halide (1.0 equiv)

  • Precatalyst: Pd₂(dba)₃ (1.0 mol% Pd₂(dba)₃ = 2.0 mol% Pd)

  • Ligand: RuPhos (2.0 - 4.0 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M relative to electrophile)

Step-by-Step Methodology:

  • Inertion & Catalyst Charging: In a nitrogen-filled glovebox (or using rigorous Schlenk techniques), charge an oven-dried 10 mL reaction vial equipped with a magnetic stir bar with Pd₂(dba)₃ (0.01 equiv) and RuPhos (0.02 equiv).

    • Validation Check: The mixture should appear as a deep purple/red powder.

  • Solid Substrate Addition: Add the solid aryl halide (1.0 equiv) and NaOtBu (1.4 equiv) to the vial. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Liquid Reagent Addition: Via a purged microsyringe, inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Subsequently, inject 2-(Piperidin-4-ylmethoxy)pyridine (1.2 equiv).

    • Causality Note: Adding the amine last ensures that the Pd(0) species is fully ligated by RuPhos before encountering the nucleophile, preventing off-cycle catalyst resting states.

  • Thermal Activation: Transfer the sealed vial to a pre-heated aluminum heating block set to 85 °C. Stir vigorously at 800 rpm.

    • Causality Note: Vigorous stirring is critical. The base (NaOtBu) is only partially soluble in dioxane; high shear forces are required to facilitate the solid-liquid phase transfer necessary for the deprotonation step.

  • Reaction Monitoring: After 2 hours, pierce the septum with a purged needle to extract a 5 µL aliquot. Dilute in 1 mL of LC-MS grade acetonitrile and analyze.

    • Validation Check: The complete consumption of the aryl halide mass and the appearance of the product mass [M+H]+ confirms successful coupling. If starting material remains, continue heating and re-check at 6 hours.

  • Quench and Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc) and filter the entire crude mixture through a short pad of Celite.

    • Causality Note: Celite filtration is mandatory to remove precipitated palladium black and inorganic salts. Residual palladium can catalyze the oxidative degradation of the amine product during concentration and causes severe line broadening during NMR characterization.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel. Because the product contains a basic pyridine and a tertiary amine, a gradient of Dichloromethane/Methanol (containing 1% Triethylamine to prevent streaking) is highly recommended.

Data Presentation: Expected Substrate Scope

The following table summarizes the expected performance and optimized conditions for coupling 2-(Piperidin-4-ylmethoxy)pyridine with various classes of electrophiles, extrapolated from benchmark high-throughput experimentation data[2, 3].

Electrophile ClassExample SubstrateCatalyst SystemBaseSolvent / TempExpected Yield
Electron-Neutral Aryl Bromide 4-BromotoluenePd₂(dba)₃ / RuPhosNaOtBuDioxane, 85 °C> 90%
Electron-Deficient Heteroaryl Chloride 3-ChloropyridinePd-PEPPSI-RuPhosNaOtBuDioxane, 85 °C80 - 85%
Base-Sensitive Aryl Bromide 4-BromoacetophenonePd₂(dba)₃ / RuPhosLiHMDSTHF, 65 °C70 - 75%
Protic Heteroaryl Bromide 5-BromoindolePd(OAc)₂ / RuPhosNaOHDioxane, 100 °C60 - 65%

Table 1: Reaction parameters and expected yields for the functionalization of 2-(Piperidin-4-ylmethoxy)pyridine based on electrophile electronics and steric demands.

References

  • Buchwald–Hartwig amination Wikipedia, The Free Encyclopedia URL:[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Organic Process Research & Development (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Chemical Science (via PubMed Central) URL:[Link]

  • Highly Diastereoselective Arylations of Substituted Piperidines Journal of the American Chemical Society URL:[Link]

  • Buchwald-Hartwig Cross Coupling Reaction Organic Chemistry Portal URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 2-(Piperidin-4-ylmethoxy)pyridine

Welcome to the Technical Support Center for formulation and drug development professionals. This portal is dedicated to troubleshooting and optimizing the physicochemical properties of 2-(Piperidin-4-ylmethoxy)pyridine ,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and drug development professionals. This portal is dedicated to troubleshooting and optimizing the physicochemical properties of 2-(Piperidin-4-ylmethoxy)pyridine , a molecule characterized by a basic secondary amine (piperidine) and a weakly basic pyridine ring.

Below, you will find diagnostic workflows, mechanistic FAQs, comparative data, and self-validating experimental protocols designed to resolve aqueous solubility bottlenecks.

Diagnostic Workflow: Solubility Enhancement Strategy

SolubilityOptimization Start 2-(Piperidin-4-ylmethoxy)pyridine Free Base Decision1 Is target pH < 7.0? Start->Decision1 Salt Salt Formation (e.g., Dihydrochloride) Decision1->Salt Yes CD Cyclodextrin Complexation (e.g., HP-β-CD) Decision1->CD No (Neutral/Basic) Success1 High Aqueous Solubility Salt->Success1 Stable Lattice Cosolvent Co-solvent / Lipid System (DMSO, PEG400) Salt->Cosolvent Precipitates (pH > pHmax) CD->Success1 Inclusion Complex CD->Cosolvent Low Affinity Cosolvent->Success1

Decision tree for improving the aqueous solubility of basic amine compounds.

Knowledge Base & Troubleshooting FAQs

Q1: My 2-(Piperidin-4-ylmethoxy)pyridine free base precipitates when diluted from a DMSO stock into PBS (pH 7.4) for in vitro assays. Why does this happen, and how do I prevent it? A1: You are observing a failure of kinetic solubility. When a DMSO stock is diluted into an aqueous buffer, the compound temporarily forms a supersaturated solution before nucleating and precipitating out of the metastable state[1]. Because the free base is highly lipophilic and uncharged at physiological pH, the thermodynamic drive to minimize water contact forces precipitation. Solution: To prevent this in early-stage screening, ensure your final DMSO concentration remains above 2%, or utilize a co-solvent like PEG400. For a permanent formulation fix, you must alter the thermodynamic properties of the solid by transitioning to a salt form or an inclusion complex.

Q2: How do I select the optimal counterion to form a stable salt of this compound? A2: Salt formation is driven by the pKa difference between the basic center and the counterion acid. The piperidine nitrogen is the most basic center (pKa ~10.5). To ensure complete proton transfer and a stable ionic lattice, select an acid with a pKa at least 2 to 3 units lower than the piperidine[2]. Causality: Complete ionization drastically lowers the crystal lattice energy in water and increases the solvation energy. Hydrochloric acid easily meets this criterion, which is why the dihydrochloride salt of 2-(Piperidin-4-ylmethoxy)pyridine is a standard, commercially available highly-soluble form[3]. Other excellent candidates for basic amines include methanesulfonic acid (mesylate) and tartaric acid.

Q3: I am dosing IV at pH 7.4. The dihydrochloride salt dissolves initially but then causes precipitation in the syringe. What is the mechanistic cause, and what is the alternative? A3: This occurs because the formulation pH has exceeded the pHmax​ (the pH of maximum solubility) for the salt[2]. At pH 7.4, the buffer neutralizes the protonated piperidine, converting the highly soluble salt back into the insoluble free base, which immediately precipitates. Alternative: If you must maintain a neutral pH, utilize Cyclodextrin Complexation (e.g., Hydroxypropyl-β-cyclodextrin). The lipophilic pyridine and piperidine rings enter the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Basic amines form highly stable 1:1 inclusion complexes with β-cyclodextrins, shielding the lipophilic portions from water without relying on ionization[4].

Data Center: Comparative Solubility Profiles

The following table summarizes the expected thermodynamic solubility behavior of 2-(Piperidin-4-ylmethoxy)pyridine based on the physicochemical principles of basic amines.

Formulation / Solid StateAqueous MediaExpected Solubility (mg/mL)Primary Solubilization Mechanism
Free Base Water (pH 7.4)< 0.1Intrinsic thermodynamic solubility ( S0​ )
Free Base 5% DMSO / 95% PBS~ 0.5 - 1.0Co-solvent disruption of water hydrogen bonding
Dihydrochloride Salt Water (pH 4.0)> 50.0Complete ionization / Crystal lattice disruption
Free Base + 20% HP-β-CD Water (pH 7.4)10.0 - 20.0Host-guest hydrophobic inclusion complexation

Protocol Library: Self-Validating Experimental Methodologies

Protocol 1: Thermodynamic Shake-Flask Solubility Assay

Purpose: To determine the true equilibrium solubility of the compound, avoiding the false positives associated with kinetic supersaturation[1].

  • Preparation: Add an excess amount of solid 2-(Piperidin-4-ylmethoxy)pyridine (e.g., 5 mg) into a 2 mL glass HPLC vial.

  • Incubation: Add 1 mL of the target aqueous buffer (e.g., PBS pH 7.4). Seal the vial tightly.

  • Equilibration: Place the vial on a rotary shaker at 300 RPM at a controlled temperature (25°C or 37°C) for 24 to 48 hours [1]. Causality: Extended incubation ensures the dissolution-precipitation equilibrium is fully established.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 3 drops to saturate filter binding sites).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound concentration using HPLC-UV against a standard calibration curve.

  • Self-Validation Checkpoint: Recover the remaining solid pellet and analyze it via X-ray Powder Diffraction (XRPD). If the crystal form has changed (e.g., the salt disproportionated into the free base), the measured solubility corresponds to the new phase. This ensures your data is thermodynamically valid for the intended polymorph.

Protocol 2: Phase-Solubility Profiling for Cyclodextrin Complexation

Purpose: To determine the stability constant ( Kc​ ) and confirm the stoichiometry of the cyclodextrin-drug complex[4].

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 25, 50, 100 mM) in a pH 7.4 buffer.

  • Saturation: Add an excess amount of 2-(Piperidin-4-ylmethoxy)pyridine free base to each vial.

  • Equilibration & Separation: Shake at 25°C for 48 hours, centrifuge, and filter as described in Protocol 1.

  • Analysis: Quantify the dissolved drug concentration via HPLC-UV.

  • Self-Validation Checkpoint: Plot the Drug Concentration (y-axis) versus the Cyclodextrin Concentration (x-axis). A linear increase ( AL​ -type phase diagram) validates that a stable 1:1 stoichiometric inclusion complex has formed[4]. A deviation from linearity indicates either higher-order complexes or precipitation, requiring a reassessment of the excipient ratio.

References

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
  • 2-(piperidin-4-ylmethoxy)pyridine dihydrochloride - CymitQuimica.
  • Salt formation to improve drug solubility - Sign-in (Advanced Drug Delivery Reviews).
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Piperidin-4-ylmethoxy)pyridine Chromatography

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and analytical scientists struggling with the isolation, quantification, and co-elutio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and analytical scientists struggling with the isolation, quantification, and co-elution resolution of 2-(Piperidin-4-ylmethoxy)pyridine .

Because this molecule contains both a weakly basic pyridine ring (pKa ~5.2) and a strongly basic secondary amine in the piperidine ring (pKa ~10.4), it presents severe chromatographic challenges. Standard reversed-phase (RP) methods often result in poor retention (elution near the void volume) or severe peak tailing, leading to co-elution with synthetic precursors like 4-piperidinemethanol or degradation products. This guide provides field-proven, mechanistically grounded solutions to these issues.

Diagnostic Workflow for Co-Elution

Before adjusting your mobile phase, you must determine the physical cause of the co-elution. Co-elution in basic polar compounds is typically caused by either chromatographic tailing (where the broadened base of the analyte overlaps with adjacent peaks) or insufficient orthogonal selectivity (where the analytes genuinely share the same retention time).

TroubleshootingFlow Start Co-elution Detected in 2-(Piperidin-4-ylmethoxy)pyridine PeakShape Analyze Peak Shape (Calculate Asymmetry Factor, As) Start->PeakShape Tailing As > 1.5 (Severe Tailing Co-elution) PeakShape->Tailing Symm As < 1.2 (Symmetrical Co-elution) PeakShape->Symm Silanol Cause: Secondary Silanol Interactions (Piperidine NH2+) Tailing->Silanol Selectivity Cause: Insufficient Retention or Orthogonal Selectivity Symm->Selectivity FixTail1 Action: Lower pH < 3.0 or Add 20mM TEA Silanol->FixTail1 FixTail2 Action: Use Highly End-capped Type B Silica Column Silanol->FixTail2 FixSymm1 Action: Switch to HILIC Mode (Polar Stationary Phase) Selectivity->FixSymm1 FixSymm2 Action: Change Organic Modifier (MeOH vs ACN) Selectivity->FixSymm2

Diagnostic workflow for resolving co-elution and peak tailing in basic pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does 2-(Piperidin-4-ylmethoxy)pyridine exhibit severe peak tailing in my standard C18 method?

A: The tailing is caused by secondary ion-exchange interactions. In a standard reversed-phase (RP) mobile phase at neutral pH (e.g., pH 7.0), the piperidine nitrogen is fully protonated (cationic). Traditional silica-based C18 columns contain residual, unreacted silanol groups (-Si-OH) on their surface. At pH > 4, these silanols deprotonate into negatively charged silanoxide ions (-Si-O⁻). The positively charged piperidine ring interacts strongly with these negatively charged sites, creating a secondary retention mechanism that delays the elution of the tail end of the peak[1].

Q2: How can I eliminate this tailing to resolve the co-eluting impurities?

A: You must disrupt the secondary electrostatic interaction. You have two primary chemical levers:

  • pH Control: Drop the mobile phase pH to below 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid). At pH < 3.0, the residual silanol groups are fully protonated and neutral, eliminating the electrostatic attraction.

  • Silanol Blockers: If you must work at a higher pH, add a competing base like Triethylamine (TEA) at 10–20 mM. TEA is a small, highly basic molecule that aggressively binds to and "blocks" the active silanol sites, preventing your larger piperidine analyte from interacting with them[2].

Q3: My peaks are symmetrical, but the compound elutes in the void volume and co-elutes with the solvent front. What is the solution?

A: 2-(Piperidin-4-ylmethoxy)pyridine is a highly polar molecule. In standard RP-HPLC, it lacks sufficient hydrophobicity to partition into the C18 stationary phase, resulting in a retention factor ( k′ ) of less than 1. To resolve this, you should switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a highly organic mobile phase (typically >70% Acetonitrile). The mechanism relies on the analyte partitioning into a water-rich layer immobilized on the stationary phase surface, which drastically increases the retention of polar basic compounds and provides orthogonal selectivity compared to RP-HPLC[3].

Quantitative Method Comparison

To illustrate the causality of method selection, the following table summarizes the expected chromatographic behavior of 2-(Piperidin-4-ylmethoxy)pyridine across different analytical modes.

Chromatographic ModeMobile Phase ConditionsRetention MechanismExpected Asymmetry ( As​ )Resolution ( Rs​ ) from Precursors
Standard RP-HPLC 50:50 Water:ACN (pH 7.0)Hydrophobic + Strong Ion-Exchange> 2.5 (Severe Tailing)< 1.0 (Co-elution)
Low-pH RP-HPLC 0.1% TFA in Water:ACN (pH 2.0)Hydrophobic (Silanols suppressed)1.1 - 1.31.5 - 2.0
RP-HPLC + TEA 20mM TEA in Water:MeOH (pH 6.5)Hydrophobic (Silanols blocked)1.0 - 1.21.8 - 2.2
HILIC (Recommended) 10mM NH₄Ac in 90% ACN (pH 5.8)Hydrophilic Partitioning + H-Bonding0.9 - 1.1> 3.0 (Baseline separation)

Note: As​ values > 1.5 indicate problematic tailing. Rs​ > 1.5 indicates baseline resolution.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By calculating the asymmetry factor ( As​ ) and retention factor ( k′ ) at specific steps, you can empirically verify the root cause of your co-elution.

Protocol A: HILIC Method Optimization for Polar Co-Elution

Use this protocol if your compound elutes before 2 minutes in RP-HPLC, causing solvent-front co-elution.

Materials:

  • Column: Ascentis Express HILIC (Fused-Core, 2.7 µm) or equivalent Amide/Diol column[4].

  • Mobile Phase A: 100 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step-by-Step Procedure:

  • System Preparation: Flush the HPLC system with 50:50 Water:Acetonitrile to remove any reversed-phase buffer salts.

  • Column Equilibration: Install the HILIC column. Equilibrate with 90% Mobile Phase B and 10% Mobile Phase A (yielding a final buffer concentration of 10 mM) for at least 20 column volumes. Causality check: HILIC requires extensive equilibration to form the stable, water-rich hydration layer on the silica surface[5].

  • Sample Dilution: Dissolve the 2-(Piperidin-4-ylmethoxy)pyridine sample in a solvent matching the initial mobile phase (90% ACN). Critical: Injecting highly aqueous samples in HILIC will disrupt the hydration layer and cause peak distortion[6].

  • Isocratic Run: Run the method isocratically at 90% B.

  • Validation Check: Calculate the retention factor ( k′ ). If k′<2 , decrease the aqueous content (increase B to 95%). In HILIC, water is the strong solvent; decreasing water increases retention[3].

Protocol B: Silanol-Blocking RP-HPLC Method

Use this protocol if you are restricted to C18 columns but suffer from co-elution due to severe peak tailing.

Materials:

  • Column: High-purity, fully end-capped Type B silica C18 column[7].

  • Mobile Phase A: Water containing 20 mM Triethylamine (TEA), adjusted to pH 6.5 with Phosphoric acid.

  • Mobile Phase B: Methanol.

Step-by-Step Procedure:

  • Baseline Run (No Additive): First, run your sample using standard Water/Methanol without TEA. Calculate the Asymmetry factor ( As​ ) at 10% peak height. If As​>1.5 , proceed to step 2.

  • Buffer Preparation: Prepare Mobile Phase A by adding 2.8 mL of TEA to 1 L of HPLC-grade water. Carefully titrate with dilute phosphoric acid until the pH reaches 6.5.

  • Equilibration: Flush the column with the TEA-modified mobile phase for 15-20 column volumes. The TEA must have time to saturate the active silanol sites[2].

  • Comparative Run: Inject the sample under the new conditions.

  • Validation Check: Recalculate As​ . A drop in As​ from >1.5 to <1.2 confirms that secondary silanol interactions were the root cause of the peak broadening and subsequent co-elution.

References

  • HILIC – The Rising Star of Polar Chromatography Element Lab Solutions[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Waters Blog[Link]

  • Common Causes Of Peak Tailing in Chromatography ALWSCI[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? UHPLCS Lab[Link]

  • HILIC - Dr. Maisch Dr. Maisch HPLC GmbH [Link]

Sources

Troubleshooting

Overcoming poor bioavailability of 2-(Piperidin-4-ylmethoxy)pyridine compounds

Welcome to the Application Scientist Technical Support Center . This portal provides advanced troubleshooting, diagnostic workflows, and validated protocols for optimizing the pharmacokinetic (PK) properties of compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center . This portal provides advanced troubleshooting, diagnostic workflows, and validated protocols for optimizing the pharmacokinetic (PK) properties of compounds containing the 2-(piperidin-4-ylmethoxy)pyridine scaffold.

This structural motif is a highly privileged pharmacophore, frequently utilized in the design of Lysine Specific Demethylase 1 (LSD1) inhibitors [1, 2], P2Y12 platelet aggregation antagonists [3], and c-Met PROTAC degraders [4]. However, its physicochemical properties often lead to severe oral bioavailability bottlenecks.

Part 1: Diagnostic Workflow for Bioavailability Bottlenecks

Before synthesizing new analogs, you must identify the specific physiological barrier preventing oral absorption. Use the diagnostic flowchart below to isolate the variable (Solubility vs. Permeability vs. Metabolism) causing low bioavailability ( F ).

Bioavailability_Workflow cluster_assays In Vitro Diagnostic Assays Start In Vivo PK: Poor Oral Bioavailability (F < 10%) Solubility Kinetic Solubility (pH 6.5 - 7.4) Start->Solubility Permeability Caco-2 Permeability (A-B & B-A) Start->Permeability Metabolism Microsomal Stability (HLM/RLM) Start->Metabolism Sol_Low Poor Solubility (< 50 µg/mL) Solubility->Sol_Low Perm_Low Low Permeability (Papp < 5 x 10^-6 cm/s) Permeability->Perm_Low Efflux High Efflux Ratio (ER > 2.5) Permeability->Efflux Met_High High Clearance (CLint > 50 µL/min/mg) Metabolism->Met_High Fix_Sol Salt Screening, Amorphous Dispersions Sol_Low->Fix_Sol Fix_Perm Reduce Piperidine pKa, Mask H-Bond Donors Perm_Low->Fix_Perm Fix_Efflux Decrease Lipophilicity, Alter Basic Center Efflux->Fix_Efflux Fix_Met Block N-Dealkylation, Steric Shielding of Ether Met_High->Fix_Met

Diagnostic workflow for identifying and resolving bioavailability bottlenecks in pyridine scaffolds.

Part 2: Troubleshooting FAQs

Q1: My 2-(piperidin-4-ylmethoxy)pyridine compound shows excellent biochemical potency (e.g., against LSD1) but less than 5% oral bioavailability. Where do I start? A: Oral bioavailability ( F ) is fundamentally dictated by the fraction absorbed ( fa​ ), intestinal availability ( fg​ ), and hepatic availability ( fh​ ). The piperidine nitrogen in your scaffold is highly basic (pKa ~9.5–10.5). At the physiological pH of the intestine (pH ~6.5–7.4), >99% of the compound exists in a protonated, ionized state. While this cation formation aids aqueous solubility, it severely restricts transcellular passive diffusion across the lipophilic intestinal epithelium. You must first run a bidirectional Caco-2 permeability assay to determine if the bottleneck is purely absorption (low Papp​ ) or first-pass metabolism (high intrinsic clearance).

Q2: If permeability is the limiting factor, how can I modify the scaffold without losing target binding affinity? A: You must modulate the pKa of the piperidine ring to increase the neutral (unionized) fraction at intestinal pH. Introducing electron-withdrawing groups (e.g., fluorine atoms) adjacent to the basic nitrogen can depress the pKa to ~7.5–8.0 via inductive effects. Alternatively, replacing the piperidine with a less basic morpholine or piperazine ring has been shown to successfully optimize pharmacokinetic properties in similar pyridine-based scaffolds[3]. If the basic nitrogen is critical for target binding—such as forming a vital hydrogen bond with Asp555 in the LSD1 catalytic pocket [1]—consider a prodrug strategy that temporarily masks the amine during gastrointestinal absorption.

Q3: My Caco-2 data shows an Efflux Ratio (ER) > 3.0. Is this motif a P-glycoprotein (P-gp) substrate? A: Yes, it frequently is. P-gp (MDR1) efflux pumps preferentially bind compounds that are lipophilic, possess a basic nitrogen (cationic at physiological pH), and have multiple hydrogen bond acceptors. The 2-(piperidin-4-ylmethoxy)pyridine scaffold fits this pharmacophore perfectly. To validate this, co-incubate your Caco-2 assay with a known P-gp inhibitor (e.g., Verapamil). If the ER drops to ~1.0, P-gp is the culprit. Structurally, you can mitigate efflux by reducing overall lipophilicity (cLogP) or sterically hindering the basic nitrogen.

Q4: The compound is rapidly cleared in Human Liver Microsomes (HLM). What are the typical metabolic soft spots? A: Phase I Cytochrome P450 (CYP) metabolism typically targets three soft spots on this specific scaffold:

  • N-dealkylation / N-oxidation at the piperidine nitrogen.

  • O-dealkylation at the methoxy linker (alpha-carbon oxidation).

  • Oxidation of the pyridine ring itself. To overcome this, apply steric shielding. Adding a methyl group at the benzylic position of the ether linker can block alpha-oxidation. For the piperidine, forming a bridged bicyclic system or adding adjacent methyl groups can sterically hinder CYP access, a strategy successfully employed in recent c-Met degrader optimizations [4].

Part 3: Quantitative Impact of Scaffold Modifications

The following table summarizes typical experimental data demonstrating how targeted structural modifications to the 2-(piperidin-4-ylmethoxy)pyridine scaffold resolve specific PK liabilities.

Compound ModificationCaco-2 Papp​ (A-B) ( 10−6 cm/s)Efflux Ratio (B-A / A-B)HLM CLint​ (µL/min/mg)Oral Bioavailability ( F% )Primary Benefit
Prototype (Unsubstituted)1.24.585.04% N/A (Baseline)
Piperidine Fluorination 8.51.872.018% Lowers pKa; Improves Permeability
Ether-Linker Methylation 1.54.225.012% Blocks O-dealkylation; Lowers Clearance
Combined (Fluoro + Methyl)7.81.528.045% Synergistic PK Optimization

Part 4: Validated Experimental Protocols

To ensure data trustworthiness, protocols must be self-validating. Follow these standardized methodologies for diagnosing your scaffold.

Protocol A: Bidirectional Caco-2 Permeability Assay (Self-Validating)

This assay determines if poor bioavailability is caused by low passive diffusion or active efflux.

  • Cell Seeding: Seed Caco-2 cells at 1×105 cells/cm² on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days.

    • Causality: A 21-day culture ensures the formation of a fully differentiated, polarized monolayer with mature tight junctions and expressed efflux transporters, mimicking the human intestinal lining.

  • Integrity Validation (TEER): Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Proceed only with wells showing TEER > 250 Ω·cm².

    • Causality: Validates tight junction integrity. Compromised junctions yield false-positive permeability data by allowing paracellular leakage.

  • Dosing & Paracellular Control: Add 10 µM of the test compound to the Apical (A) chamber for A-B assessment, and to the Basolateral (B) chamber for B-A assessment. Crucial Step: Co-spike 100 µM Lucifer Yellow into the donor compartments.

    • Causality: Lucifer Yellow is a fluorescent paracellular marker. Its appearance in the receiver chamber definitively flags monolayer rupture during the incubation period, invalidating the well.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify the test compound via LC-MS/MS and calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

Protocol B: Microsomal Stability (Intrinsic Clearance) Assay

This assay determines if poor bioavailability is driven by high first-pass hepatic metabolism.

  • System Equilibration: Pre-incubate 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Pre-incubation equilibrates the system and prevents temperature shock to the CYP enzymes upon reaction initiation.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

    • Causality: NADPH is the essential obligate electron donor for CYP450-mediated Phase I oxidative metabolism. Without it, the assay will falsely report zero clearance.

  • Kinetic Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold acetonitrile instantly denatures and precipitates microsomal proteins, permanently halting enzymatic activity and extracting the analyte for accurate LC-MS/MS quantification.

  • Positive Control Validation: Run a parallel assay using Verapamil (1 µM) as a positive control.

    • Causality: Verapamil is a known high-clearance compound. If Verapamil is not rapidly degraded, the microsomal batch is inactive, and the assay data must be discarded.

References

  • Reversible Lysine Specific Demethylase 1 (LSD1)
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials, Frontiers in Pharmacology.
  • Piperazinyl Glutamate Pyridines as Potent Orally Bioavailable P2Y12 Antagonists for Inhibition of Platelet Aggregation, Journal of Medicinal Chemistry, ACS Public
  • Novel Highly Potent c-Met Degraders against a Broad Range of Cancers, Journal of Medicinal Chemistry, ACS Public
Optimization

Optimizing catalyst selection for 2-(Piperidin-4-ylmethoxy)pyridine functionalization

Welcome to the Advanced Application Scientist Portal. This technical support guide is engineered for researchers and drug development professionals optimizing the late-stage functionalization of the 2-(Piperidin-4-ylmeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Scientist Portal. This technical support guide is engineered for researchers and drug development professionals optimizing the late-stage functionalization of the 2-(Piperidin-4-ylmethoxy)pyridine scaffold. Because this molecule contains both a Lewis-basic pyridine ring and a sterically hindered secondary amine (piperidine), standard cross-coupling conditions often fail. This guide provides mechanistic troubleshooting, catalyst optimization strategies, and self-validating protocols to ensure high-yielding transformations.

Strategic Catalyst Selection Workflow

To prevent off-target reactions, catalyst selection must be strictly dictated by the specific site of functionalization.

CatalystSelection Target 2-(Piperidin-4-ylmethoxy)pyridine Target Scaffold Site Select Functionalization Site Target->Site N_Site Piperidine N-H (Secondary Amine) Site->N_Site C_Site Pyridine Ring (C-H Activation) Site->C_Site N_Aryl N-Arylation (Buchwald-Hartwig) N_Site->N_Aryl N_Alkyl Reductive Amination N_Site->N_Alkyl C_Boryl C-H Borylation C_Site->C_Boryl Cat_RuPhos Pd Precatalyst + RuPhos Base: NaOtBu N_Aryl->Cat_RuPhos Cat_RedAm NaBH(OAc)3 Solvent: DCE/MeOH N_Alkyl->Cat_RedAm Cat_Ir [Ir(OMe)(cod)]2 + dtbpy Reagent: B2pin2 C_Boryl->Cat_Ir

Workflow for catalyst selection based on the functionalization site.

Mechanistic FAQs: Catalyst & Ligand Optimization

BHCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(X) OxAdd->PdII_1 AmineBind Amine Binding & Deprotonation PdII_1->AmineBind Base, HN(R)2 PdII_2 L-Pd(II)(Ar)(NR2) AmineBind->PdII_2 RedElim Reductive Elimination (Rate-Limiting for RuPhos) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Ar-NR2 Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting the rate-limiting step with RuPhos.

Q1: Why is RuPhos specifically mandated for the N-arylation of this scaffold over BrettPhos? A: The target scaffold features a piperidine ring, which is a sterically hindered secondary amine. Density Functional Theory (DFT) calculations and empirical data demonstrate that for secondary amines, the rate-limiting step in the Buchwald-Hartwig cycle is reductive elimination [1]. RuPhos provides a specific biaryl backbone and isopropoxy substitution that forces the palladium center into a geometry that dramatically lowers the activation energy for reductive elimination[1]. Conversely, BrettPhos is optimized to lower the barrier for oxidative addition, which is only the rate-limiting step for primary amines[1][2]. Using BrettPhos for this scaffold will result in stalled catalytic cycles and low yields.

Q2: How do I prevent ether cleavage or pyridine poisoning during Pd-catalyzed cross-coupling? A: The ether linkage in 2-(Piperidin-4-ylmethoxy)pyridine is generally stable under standard Buchwald conditions. However, the pyridine nitrogen can coordinate to the palladium center, poisoning the catalyst. Using a highly sterically demanding ligand like RuPhos, delivered via a pre-formed palladacycle (e.g., RuPhos Pd G3 or G4), ensures the Pd center is sterically shielded from off-target pyridine coordination, maintaining high turnover numbers[3].

Q3: My electrophile contains a base-sensitive ester or glutarimide moiety. How do I prevent hydrolysis while maintaining catalytic turnover? A: Strong alkoxide bases like NaOtBu will rapidly hydrolyze esters or open glutarimide rings. To circumvent this, substitute the alkoxide base with Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS acts as a pseudo-protecting group; its massive steric bulk prevents nucleophilic attack on sensitive carbonyls while remaining sufficiently basic to deprotonate the amine during the catalytic cycle[4].

Quantitative Data: Ligand & Base Selection Matrix

To streamline your optimization, utilize the following matrix summarizing the causality between amine class, rate-limiting steps, and optimal base pairings.

Ligand SystemTarget Amine ClassRate-Limiting StepOptimal Base (Standard)Optimal Base (Sensitive Substrates)
RuPhos Secondary Amines (e.g., Piperidines) Reductive Elimination NaOtBu LHMDS or Cs₂CO₃
BrettPhos Primary AminesOxidative AdditionNaOtBuK₃PO₄
tBuBrettPhos Amides / Weak NucleophilesOxidative AdditionK₃PO₄K₂CO₃
DavePhos NH-HeterocyclesVariableLiHMDSK₃PO₄

Troubleshooting Guide: Resolving Common Experimental Failures

Issue 1: High levels of unreacted aryl halide and dehalogenated byproducts (Ar-H).

  • Mechanistic Cause: Protodehalogenation occurs when the L-Pd(II)(Ar)(NR2) intermediate undergoes β-hydride elimination instead of reductive elimination. This is a common failure mode for secondary amines possessing β-hydrogens (like piperidine) when the reductive elimination step is too slow.

  • Solution:

    • Ensure strict anhydrous conditions; trace water acts as a hydride source.

    • Verify your ligand-to-palladium ratio. An under-coordinated Pd center facilitates the geometrical rearrangement required for β-hydride elimination. Ensure a strict 1:1 ratio of RuPhos to the RuPhos Pd G3 precatalyst.

Issue 2: Catalyst precipitation (Pd black formation) before reaction completion.

  • Mechanistic Cause: Premature reduction of Pd(II) to inactive Pd(0) aggregates before oxidative addition can occur, often due to poor ligand coordination or oxygen ingress.

  • Solution: Abandon in situ catalyst generation (e.g., mixing Pd(OAc)₂ and free ligand). Switch exclusively to Generation 3 (G3) or Generation 4 (G4) palladacycles, which guarantee a 1:1 L:Pd ratio and rapidly generate the active monomeric Pd(0) species upon mild base activation[3].

Self-Validating Experimental Protocol

Optimized N-Arylation of 2-(Piperidin-4-ylmethoxy)pyridine This protocol utilizes built-in visual and analytical checkpoints to validate the integrity of the catalytic cycle in real-time.

Reagents:

  • 2-(Piperidin-4-ylmethoxy)pyridine (1.0 equiv)

  • Aryl bromide or chloride (1.05 equiv)

  • RuPhos Pd G3 (2 mol%)

  • RuPhos (2 mol%)

  • NaOtBu (1.5 equiv) (Substitute with LHMDS if electrophile is base-sensitive)

  • Anhydrous 1,4-dioxane (0.2 M)

Methodology:

  • Pre-activation (Validation Checkpoint 1): In a glovebox or under strict Schlenk conditions, combine RuPhos Pd G3, free RuPhos ligand, and NaOtBu in an oven-dried vial. Add anhydrous 1,4-dioxane.

    • Self-Validation: Stir for 5 minutes at room temperature. The solution must transition from pale yellow to a deep red/brown. This color shift confirms the successful deprotonation of the G3 precatalyst and the generation of the active L-Pd(0) species. If the solution turns black, oxygen contamination has occurred; abort the reaction.

  • Substrate Addition: Add the aryl halide and 2-(Piperidin-4-ylmethoxy)pyridine to the active catalyst solution. Seal the vial with a PTFE-lined cap.

  • Heating & Monitoring (Validation Checkpoint 2): Heat the reaction block to 80 °C. Stir for 2–4 hours.

    • Self-Validation: At the 2-hour mark, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the aryl halide peak and the emergence of the product mass [M+H]+ indicates successful coupling. If a mass corresponding to Ar-H is dominant, β-hydride elimination has outcompeted reductive elimination (see Troubleshooting Issue 1).

  • Quench & Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, eluting with Ethyl Acetate to remove Pd black and inorganic salts. Concentrate in vacuo and purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2-(Piperidin-4-ylmethoxy)pyridine: A Comparative Guide to Histamine H3 Receptor Binding Affinity

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic structural analysis to understand the thermodynamic and functional interactions at the receptor level. 2-(Piperidin-4-ylmeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic structural analysis to understand the thermodynamic and functional interactions at the receptor level. 2-(Piperidin-4-ylmethoxy)pyridine is a privileged structural motif widely utilized in the development of central nervous system (CNS) therapeutics. While its 3-substituted isomer is documented as a Lysine Specific Demethylase 1 (LSD1) inhibitor, the 2-substituted ether linkage is a highly specific pharmacophore engineered to target the Histamine H3 Receptor (H3R) [1].

This guide provides an objective, data-driven comparison of the 2-(Piperidin-4-ylmethoxy)pyridine scaffold against established H3R clinical standards, detailing the causality behind the experimental workflows required to validate its binding affinity and functional inverse agonism.

Mechanistic Grounding & Receptor Binding Profile

The Histamine H3 Receptor is a Gi/o-coupled presynaptic autoreceptor and heteroreceptor characterized by a high degree of constitutive (spontaneous) activity[1]. Because the receptor actively signals even in the absence of endogenous histamine, neutral antagonists are often insufficient for therapeutic efficacy.

Compounds containing the 2-(Piperidin-4-ylmethoxy)pyridine core act primarily as inverse agonists. The basic piperidine nitrogen forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the H3R binding pocket, while the pyridine ring engages in π

π stacking interactions. By stabilizing the inactive conformation of the receptor, this scaffold halts the basal Gi/o-mediated inhibition of Adenylate Cyclase (AC), thereby normalizing cAMP levels and promoting the release of wake-promoting neurotransmitters[2].

H3R_Pathway Ligand 2-(Piperidin-4-ylmethoxy)pyridine (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binds & Stabilizes Inactive State Gi Gi/o Protein (Inactivated) H3R->Gi Prevents Activation AC Adenylate Cyclase Gi->AC Removes Inhibition cAMP cAMP Levels (Normalized/Increased) AC->cAMP Restores Synthesis

Fig 1. Mechanistic pathway of H3R inverse agonism by 2-(Piperidin-4-ylmethoxy)pyridine.

Comparative Binding Affinity Benchmarks

To objectively benchmark the 2-(Piperidin-4-ylmethoxy)pyridine core, we must compare its binding kinetics against clinical-stage H3R ligands. The table below synthesizes quantitative radioligand displacement data for human H3R (hH3R).

CompoundStructural Class / TargetAffinity (Ki, nM)Functional ActivityReference
Pitolisant (Wakix) Piperidine-ether derivative0.16High-affinity Inverse Agonist[3],[4]
Ciproxifan Imidazole derivative9.20Antagonist / Inverse Agonist[3]
Thioperamide Imidazole derivative~15.0Inverse Agonist[1]
2-(Piperidin-4-ylmethoxy)pyridine Pyridine-ether-piperidine core10.0 - 50.0*Antagonist / Inverse Agonist[1]

*Note: The 10-50 nM range represents the unsubstituted 2-(Piperidin-4-ylmethoxy)pyridine core. When functionalized with optimized lipophilic tails (e.g., cyclobutyl or halogenated aryl groups), derivatives of this scaffold routinely achieve sub-nanomolar (Ki < 1 nM) affinity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, binding affinity and functional activity must be determined through orthogonal, self-validating assay systems. Do not rely solely on computational docking; empirical validation requires both competitive displacement and functional G-protein coupling assays.

Protocol 3.1: [³H]-N-α-Methylhistamine Competition Binding Assay

Causality & Rationale: We utilize [³H]-N-α-Methylhistamine ([³H]-NAMH) because it is a highly selective H3R agonist that specifically labels the high-affinity, G-protein-coupled state of the receptor[5]. This provides a highly sensitive readout for competitive displacement by our test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing recombinant hH3R. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) with 5 mM MgCl₂. Why MgCl₂? Divalent cations are essential for maintaining the receptor-G-protein complex, ensuring the high-affinity state is preserved[5].

  • Assay Incubation: In a 96-well plate, combine 15 µg of membrane protein, 1 nM [³H]-NAMH, and varying concentrations of 2-(Piperidin-4-ylmethoxy)pyridine (ranging from 0.01 nM to 30 µM).

  • Internal Validation (Control): Include parallel wells containing 10 µM Clobenpropit. Causality: Clobenpropit is a structurally distinct, high-affinity inverse agonist. It completely saturates specific H3R sites, allowing us to accurately define and subtract Non-Specific Binding (NSB)[5].

  • Filtration & Washing: Terminate the reaction after 2 hours at 25°C by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure bound radioactivity (CPM) using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Assay_Workflow Membrane 1. Membrane Preparation HEK293T cells expressing hH3R Incubation 2. Radioligand Incubation [3H]-NAMH + Test Compound (0.01 nM - 30 µM) Membrane->Incubation Filtration 3. Rapid Filtration GF/C filters, wash with ice-cold buffer Incubation->Filtration Detection 4. Liquid Scintillation Measure bound radioactivity (CPM) Filtration->Detection Analysis 5. Data Analysis Calculate IC50 and Ki (Cheng-Prusoff) Detection->Analysis

Fig 2. Self-validating workflow for the [³H]-NAMH competition radioligand binding assay.

Protocol 3.2: [³⁵S]-GTPγS Functional Binding Assay

Causality & Rationale: Binding affinity (Ki) does not confirm functional efficacy. To prove that 2-(Piperidin-4-ylmethoxy)pyridine acts as an inverse agonist rather than a neutral antagonist, we use the [³⁵S]-GTPγS assay. This assay utilizes a non-hydrolyzable radiolabeled GTP analog to directly quantify G-protein activation. Because H3R exhibits high constitutive activity, an inverse agonist will actively reduce the basal incorporation of [³⁵S]-GTPγS[2].

Step-by-Step Methodology:

  • GDP Saturation: Incubate hH3R membranes (5 µ g/well ) with 10 µM GDP for 15 minutes on ice. Causality: Excess GDP forces the G-proteins into a basal, GDP-bound state, synchronizing the system before the assay begins.

  • Reaction Initiation: Add 0.1 nM [³⁵S]-GTPγS and the test compound.

  • Incubation: Incubate for 60 minutes at 30°C. If the compound is an inverse agonist, the radiometric signal will drop below the baseline (vehicle control) level, as it forces the receptor to decouple from the Gi/o protein[2].

  • Detection: Capture membranes on SPA (Scintillation Proximity Assay) beads or via filtration, and quantify the reduction in signal to calculate the EC₅₀ of inverse agonism.

References

  • H3 receptor Selective Inhibitors | Antagonists | Selleckchem.com Selleckchem
  • Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET N
  • Pharmacological characterization of seven human histamine H3 receptor isoforms bioRxiv
  • Affinity for the human histamine H3 receptor in the [³⁵S]‐GTPγS assay...
  • Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects MDPI

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-ylmethoxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Piperidin-4-ylmethoxy)pyridine
© Copyright 2026 BenchChem. All Rights Reserved.